Product packaging for 4-Methylpyrimidine(Cat. No.:CAS No. 3438-46-8)

4-Methylpyrimidine

カタログ番号: B018481
CAS番号: 3438-46-8
分子量: 94.11 g/mol
InChIキー: LVILGAOSPDLNRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Methylpyrimidine (CAS 3438-46-8) is a high-purity liquid organic compound with the molecular formula C5H6N2 and a molecular weight of 94.12 g/mol. This methyl-substituted pyrimidine serves as a versatile building block and key intermediate in medicinal chemistry and materials science research. Its structure is integral to the development of novel pharmaceutical compounds, particularly in synthesizing vitamin derivatives and nucleoside analogs. Researchers value this compound for its role in heterocyclic chemistry, where it acts as a precursor for more complex molecular architectures. As a liquid with a boiling point of 142°C and a specific gravity of 1.02 at 20°C, it requires storage at recommended cool temperatures under inert conditions. This product is strictly for laboratory research purposes. Specifications: • CAS Number: 3438-46-8 • Molecular Formula: C 5 H 6 N 2 • Molecular Weight: 94.12 g/mol • Physical State: Liquid • Purity: >96.0% (T) • Boiling Point: 142 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2 B018481 4-Methylpyrimidine CAS No. 3438-46-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methylpyrimidine
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InChI

InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3
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InChI Key

LVILGAOSPDLNRM-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=NC=C1
Source PubChem
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Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID5063027
Record name Pyrimidine, 4-methyl-
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Molecular Weight

94.11 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Evonik MSDS]
Record name 4-Methylpyrimidine
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Vapor Pressure

4.63 [mmHg]
Record name 4-Methylpyrimidine
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CAS No.

3438-46-8
Record name 4-Methylpyrimidine
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Record name 4-METHYLPYRIMIDINE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential biological significance of 4-methylpyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is a heterocyclic aromatic organic compound. Its structure consists of a pyrimidine (B1678525) ring substituted with a methyl group at the fourth position.[1]

IUPAC Name: this compound[2] Molecular Formula: C₅H₆N₂[2] Canonical SMILES: CC1=CN=CN=C1[2] InChI: InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3[2] InChIKey: LVILGAOSPDLNRM-UHFFFAOYSA-N[2] CAS Number: 3438-46-8[2]

Physicochemical Properties

This compound is a colorless liquid with an amine-like odor.[2] It is soluble in water and organic solvents. Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 94.11 g/mol [2]
Melting Point Not available
Boiling Point 141-142 °C[Sigma-Aldrich]
Density 1.031 g/mL at 25 °C[Sigma-Aldrich]
Refractive Index (n20/D) 1.496[Sigma-Aldrich]
Flash Point 40 °C (closed cup)[Sigma-Aldrich]
Vapor Pressure 4.63 mmHg[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectral data is available and can be found in various databases. [ChemicalBook]

  • ¹³C NMR: Detailed spectral information is accessible for further structural analysis. [SpectraBase]

  • Mass Spectrometry: The mass spectrum of this compound is well-documented. [NIST]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. [NIST]

Synthesis and Reactivity

4.1. Synthesis

Representative Experimental Protocol for Pyrimidine Synthesis:

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Materials:

    • β-dicarbonyl compound (e.g., acetylacetone)

    • Amidine (e.g., formamidine)

    • Base (e.g., sodium ethoxide)

    • Anhydrous ethanol (B145695)

  • Procedure:

    • Dissolve the β-dicarbonyl compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a solution of the base (e.g., sodium ethoxide in ethanol) to the flask and stir for a specified period at room temperature to form the enolate.

    • To this mixture, add the amidine hydrochloride salt.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired pyrimidine derivative.

4.2. Reactivity

The pyrimidine ring is an electron-deficient system, which influences its reactivity.

  • Nucleophilic Substitution: The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens.[1]

  • Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, the presence of activating groups can facilitate such reactions.

  • Reactivity of the Methyl Group: The methyl group at the 4-position can exhibit reactivity, such as condensation reactions, particularly if the ring nitrogen atoms can stabilize any resulting negative charge on the methyl carbon.

Biological Activity and Signaling Pathways

While numerous pyrimidine derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer,[4] anti-inflammatory, and antimicrobial properties, specific data on the biological effects of the parent this compound molecule is limited in the available literature. The pyrimidine scaffold is a key pharmacophore in many biologically active compounds.

The de novo pyrimidine synthesis pathway is crucial for cellular proliferation and is often upregulated in cancer cells. This pathway is regulated by major signaling hubs, including the mTOR pathway.[5][6] Inhibition of this pathway has been explored as a therapeutic strategy in virology and oncology.[7]

Below is a diagram illustrating the general de novo pyrimidine biosynthesis pathway and its regulation by the mTOR signaling pathway.

Pyrimidine_Biosynthesis_Pathway De Novo Pyrimidine Biosynthesis and mTOR Signaling cluster_legend Legend Glutamine Glutamine + Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS2 (part of CAD) Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase (part of CAD) Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase (part of CAD) Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS (decarboxylase) Growth_Signals Growth Signals (e.g., Growth Factors) mTORC1 mTORC1 Growth_Signals->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates CAD CAD enzyme (trifunctional) S6K1->CAD phosphorylates & activates Metabolite Metabolite Enzyme_Regulator Enzyme/Regulator Signaling_Molecule Signaling Molecule Final_Product Key Product

Caption: De novo pyrimidine biosynthesis pathway and its regulation by mTORC1 signaling.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a fundamental heterocyclic compound with well-defined chemical and physical properties. While it serves as a crucial building block in the synthesis of a wide array of biologically active pyrimidine derivatives, its own biological activity is not extensively documented. The established synthetic routes to the pyrimidine core and the known reactivity of the ring system provide a solid foundation for its use in medicinal chemistry and drug discovery programs. Further research into the specific biological effects of this compound could unveil novel applications for this versatile molecule.

References

4-Methylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3438-46-8 Molecular Formula: C₅H₆N₂

This technical guide provides an in-depth overview of 4-Methylpyrimidine, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical research.

Core Chemical Information

This compound is a substituted pyrimidine (B1678525) with a methyl group at the fourth position of the pyrimidine ring. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 3438-46-8[1][2]
Molecular Formula C₅H₆N₂[1][2]
Molecular Weight 94.11 g/mol [3]
Appearance Light Yellow Oil[4]
Boiling Point 141-142 °C[1]
Density 1.031 g/mL at 25 °C[1]
Refractive Index n20/D 1.496[1]

Synthesis of this compound

A general and common method for synthesizing the pyrimidine ring involves the reaction of a β-dicarbonyl compound with an N-C-N synthon, such as an amidine or formamide (B127407).[5] A specific protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis from 4,4-Dimethoxy-2-butanone (B155242) and Formamide[5]

This industrial-scale synthesis involves the reaction of 4,4-dimethoxy-2-butanone with formamide at elevated temperatures.

Materials:

  • Formamide

  • 4,4-dimethoxy-2-butanone (95% purity)

Procedure:

  • To a dry, double-shelled glass reactor, add 272 g (6.0 mol) of formamide.

  • Heat the reactor to 190 °C (bottom temperature) with continuous stirring.

  • Over a period of 3 hours, slowly add 209 g (1.5 mol) of 95% pure 4,4-dimethoxy-2-butanone using a peristaltic pump.

  • Simultaneously, collect the reaction fraction (approximately 342 g), which is primarily composed of methanol, water, this compound, and ammonium (B1175870) formate (B1220265), through a jacketed lift tube and a descending temperature-controlled cooler.

  • Maintain the bath temperature at 215-220 °C, the bottom temperature at 188-196 °C, and allow the head temperature to rise to about 158 °C during the reaction.

  • After the addition of 4,4-dimethoxy-2-butanone is complete, the head temperature will drop to around 158 °C. Continue the reaction for an additional 30 minutes.

  • Care must be taken to prevent excessive cooling to avoid precipitation of the ammonium formate by-product.

The following diagram illustrates the general workflow for this synthesis.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & By-products Formamide Formamide Heating_Stirring Heat to 190°C Stir Continuously Formamide->Heating_Stirring 4,4-Dimethoxy-2-butanone 4,4-Dimethoxy-2-butanone Addition Slow Addition of 4,4-Dimethoxy-2-butanone 4,4-Dimethoxy-2-butanone->Addition Heating_Stirring->Addition Distillation Fractional Distillation Addition->Distillation This compound This compound Distillation->this compound Methanol Methanol Distillation->Methanol Water Water Distillation->Water Ammonium_Formate Ammonium_Formate Distillation->Ammonium_Formate

Synthesis Workflow of this compound

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules.[6] Its applications span across pharmaceuticals, agrochemicals, and the flavor and fragrance industry.

Pharmaceutical Applications

The pyrimidine scaffold is a core component of nucleic acids and is found in numerous biologically active molecules, making its derivatives, including this compound, valuable in medicinal chemistry.[7]

  • Anticancer and Anti-inflammatory Agents: this compound has been utilized in the development of novel therapeutic agents for cancer and inflammation due to its ability to modulate biological pathways.[6] One identified mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[8]

  • Antiviral and Anti-HIV Agents: Pyrimidine derivatives are actively pursued for their therapeutic potential against viral infections.[7]

  • Coordination Complexes: this compound has been used in the synthesis of crystalline trans-[RuCl(3)(NO)L(2)] complexes and to bridge dinuclear oxovanadium(IV) complexes, which are of interest for their potential catalytic and medicinal properties.

The following diagram illustrates the role of this compound as a precursor in the development of potential therapeutic agents.

G cluster_derivatives Synthetic Derivatives cluster_targets Potential Biological Targets This compound This compound Anticancer_Agents Anticancer_Agents This compound->Anticancer_Agents Anti-inflammatory_Agents Anti-inflammatory_Agents This compound->Anti-inflammatory_Agents Antiviral_Agents Antiviral_Agents This compound->Antiviral_Agents Metal_Complexes Metal_Complexes This compound->Metal_Complexes Topoisomerase_II Topoisomerase_II Anticancer_Agents->Topoisomerase_II inhibition Inflammatory_Pathways Inflammatory_Pathways Anti-inflammatory_Agents->Inflammatory_Pathways modulation Viral_Replication_Enzymes Viral_Replication_Enzymes Antiviral_Agents->Viral_Replication_Enzymes inhibition

Drug Development Pathway Involving this compound
Agrochemical Applications

In the agrochemical industry, this compound is used in the formulation of herbicides and fungicides, contributing to enhanced crop protection.[6]

Safety and Handling

This compound is a flammable liquid and vapor. Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of 4-Methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylpyrimidine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of spectroscopic workflows and fragmentation pathways.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₆N₂ with a molecular weight of 94.11 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H2~9.10Singlet-
H6~8.58Doublet~5.0
H5~7.20Doublet~5.0
-CH₃~2.54Singlet-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Carbon Assignment Chemical Shift (δ) ppm
C2~158
C4~165
C5~120
C6~150
-CH₃~24

Note: These are approximate chemical shifts based on typical values for similar structures. Definitive assignment may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050C-H stretch (aromatic)Medium
~2950C-H stretch (methyl)Medium
~1580, 1550, 1480C=C and C=N stretching (ring)Strong
~1430C-H bend (methyl)Medium
~990Ring breathingMedium
~800C-H out-of-plane bendStrong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
94100[M]⁺ (Molecular Ion)
93~40[M-H]⁺
67~25[M-HCN]⁺
53~30[C₃H₃N]⁺
40~30[C₂H₂N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each carbon. A 30-45° pulse angle is used with a longer relaxation delay (2-5 seconds) to ensure proper quantification if needed. A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

  • Instrument Setup: The FTIR spectrometer is allowed to warm up and stabilize. A background spectrum of the clean, empty salt plates is recorded.

  • Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for pure samples.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Analysis Compound Pure Compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Compound->Prep_IR Prep_MS Dilute/Inject Compound->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Referencing NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Ratioing IR_Acq->IR_Proc MS_Proc Data Extraction, Library Search MS_Acq->MS_Proc NMR_Interp Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Interp IR_Interp Vibrational Mode Assignment IR_Proc->IR_Interp MS_Interp Fragmentation Pattern Analysis MS_Proc->MS_Interp Structure_Elucidation Structure Elucidation/ Confirmation NMR_Interp->Structure_Elucidation IR_Interp->Structure_Elucidation MS_Interp->Structure_Elucidation

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Proposed Fragmentation Pathway of this compound cluster_frags Fragment Ions M This compound [M]⁺ m/z = 94 M_minus_H [M-H]⁺ m/z = 93 M->M_minus_H - H• M_minus_HCN [M-HCN]⁺ m/z = 67 M->M_minus_HCN - HCN C3H3N [C₃H₃N]⁺ m/z = 53 M_minus_HCN->C3H3N - CH₂ C2H2N [C₂H₂N]⁺ m/z = 40 M_minus_HCN->C2H2N - C₂H₃•

Caption: A diagram showing the fragmentation of this compound in a mass spectrometer.

Synthesis of 4-Methylpyrimidine from Acetylacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methylpyrimidine from acetylacetaldehyde, a process of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine (B1678525) scaffold in a vast array of biologically active compounds. The primary and most common method for this transformation involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetaldehyde, with a suitable N-C-N synthon, with formamide (B127407) being a readily available and effective option. This approach is a variation of the classical Pinner pyrimidine synthesis.[1][2]

Reaction Principle

The core of the synthesis is the reaction between acetylacetaldehyde (or its enol tautomer) and formamide. This reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring. The general strategy of condensing 1,3-dicarbonyl derivatives with compounds containing an N-C-N fragment remains a cornerstone of pyrimidine synthesis.[3]

Experimental Protocol

Materials:

  • Acetylacetaldehyde (or a suitable precursor/equivalent)

  • Formamide (excess)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalyst

  • Solvent (optional, e.g., a high-boiling point solvent like dimethylformamide or sulfolane, or neat conditions)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetaldehyde and a molar excess of formamide.

  • Catalyst Addition: Slowly add a catalytic amount of a suitable acid or base.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature and reaction time will need to be determined empirically, but a common approach is to reflux the mixture for several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an acid catalyst was used, carefully neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by a suitable method, such as distillation or column chromatography, to obtain the final product.

Quantitative Data

The following table summarizes the expected quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₆N₂
Molecular Weight 94.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 141-142 °C
Density 1.031 g/mL at 25 °C
Refractive Index n20/D 1.496
CAS Number 3438-46-8

Note: The yield of the reaction is expected to be in the moderate to good range, but would require experimental optimization.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformation and the general experimental procedure, the following diagrams are provided in the DOT language.

reaction_pathway acetylacetaldehyde Acetylacetaldehyde (1,3-Dicarbonyl) intermediate Reaction Intermediate acetylacetaldehyde->intermediate + Formamide formamide Formamide (N-C-N Synthon) formamide->intermediate methylpyrimidine This compound intermediate->methylpyrimidine Cyclization & Dehydration h2o H₂O intermediate->h2o

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start: Combine Reactants (Acetylacetaldehyde & Formamide) reaction Heating with Catalyst start->reaction workup Reaction Work-up (Neutralization & Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: This compound purification->product end End product->end

Caption: General experimental workflow for this compound synthesis.

References

4-Methylpyrimidine: A Technical Guide on its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical synthesis, outlining the evolution of its preparation from early methods to contemporary protocols. Key physicochemical and spectral data are presented in a structured format for easy reference. Furthermore, this guide explores the role of the this compound scaffold in drug discovery, highlighting its incorporation into therapeutic agents. A detailed experimental protocol for a modern synthesis is provided, alongside a visualization of a key biological signaling pathway modulated by a this compound-containing drug, offering a thorough resource for researchers in the field.

Introduction

The pyrimidine (B1678525) ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[1] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[1] Among the vast family of pyrimidine derivatives, this compound has emerged as a valuable building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. Its strategic methylation provides a handle for molecular recognition and can influence the pharmacokinetic properties of a drug molecule. This guide delves into the specific history, synthesis, and application of this important heterocyclic compound.

Discovery and History

While the systematic study of the parent pyrimidine ring dates back to the late 19th century, the specific first synthesis of this compound is not prominently documented in readily accessible historical records. Early work on alkylpyrimidines was often embedded within broader studies of pyrimidine chemistry.

A significant early synthesis of a substituted pyrimidine was reported by Meyer in the Berichte der deutschen chemischen Gesellschaft. However, a definitive publication detailing the initial isolation and characterization of this compound from that era remains to be pinpointed.

Modern synthetic routes have largely superseded these historical methods, offering higher yields and greater efficiency.

Physicochemical and Spectral Data

The fundamental properties of this compound are crucial for its application in chemical synthesis and drug design.

PropertyValueReference
CAS Number 3438-46-8[2]
Molecular Formula C₅H₆N₂[2]
Molecular Weight 94.11 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 141-142 °C[3]
Density 1.031 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.496[3]
Solubility Miscible with water

Synthesis of this compound

The construction of the this compound ring can be achieved through various synthetic strategies. A widely employed and efficient modern method involves the condensation of a β-dicarbonyl equivalent with a source of the N-C-N fragment, such as formamide (B127407).

General Synthesis from 4,4-Dimethoxy-2-butanone (B155242) and Formamide

A common and effective laboratory-scale synthesis of this compound involves the reaction of 4,4-dimethoxy-2-butanone with formamide. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Experimental Protocol

Materials:

  • 4,4-Dimethoxy-2-butanone

  • Formamide

  • Ammonium formate (B1220265) (optional, as a source of ammonia (B1221849) and formic acid in situ)

  • Methanol (as a solvent)

  • Heating apparatus with temperature control

  • Distillation setup

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formamide.

  • Heat the formamide to approximately 190 °C.

  • Slowly add 4,4-dimethoxy-2-butanone to the heated formamide over a period of several hours.

  • After the addition is complete, continue to heat the reaction mixture for an additional period to ensure complete cyclization.

  • Allow the mixture to cool to room temperature.

  • The crude this compound can be purified by distillation under reduced pressure.

Diagram of Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup and Purification Flask Round-bottom Flask Heat Heat to 190°C Flask->Heat Formamide Add Formamide Formamide->Flask Add_Reactant Slowly add 4,4-Dimethoxy-2-butanone Heat->Add_Reactant Reflux Continue heating Add_Reactant->Reflux Cool Cool to RT Reflux->Cool Distill Vacuum Distillation Cool->Distill Product This compound Distill->Product

Synthesis workflow for this compound.

Applications in Drug Development

The this compound moiety is a privileged scaffold in modern drug discovery, frequently incorporated into the structures of kinase inhibitors. The methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases and can also serve to block metabolic sites, thereby improving the pharmacokinetic profile of the drug.

While a comprehensive list of all drugs containing this scaffold is extensive, one notable area of application is in the development of inhibitors for receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes and are often dysregulated in cancer.

Role in Kinase Inhibitors

The pyrimidine core mimics the purine (B94841) base of ATP, allowing competitive inhibition at the enzyme's active site. The 4-methyl group can be positioned to interact with specific hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.

Signaling Pathway Modulation

To illustrate the biological importance of the this compound core, we will consider a representative signaling pathway targeted by a hypothetical kinase inhibitor containing this scaffold. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A hypothetical inhibitor, "Pyrinib," containing a this compound core, could be designed to target mTOR, a key serine/threonine kinase in this pathway.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by a this compound-Containing Drug:

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC1->4EBP1 Inhibits Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Inhibits (when active)

Inhibition of the mTOR signaling pathway.

In this representative pathway, the binding of a growth factor to its receptor tyrosine kinase activates PI3K, leading to a cascade that ultimately activates mTORC1. mTORC1 then promotes cell growth and proliferation by phosphorylating downstream targets like S6K and 4E-BP1. A drug like "Pyrinib," with its this compound scaffold, would competitively bind to the ATP-binding site of mTOR, inhibiting its kinase activity and thereby blocking the pro-growth signals.

Conclusion

This compound, a seemingly simple derivative of the pyrimidine core, holds a significant place in the landscape of medicinal chemistry and drug development. Its historical roots, while not as clearly defined as its parent heterocycle, are part of the rich history of pyrimidine chemistry. Modern synthetic methods have made it a readily accessible building block for the creation of complex and highly specific therapeutic agents. The strategic incorporation of the this compound scaffold continues to be a valuable strategy in the design of kinase inhibitors and other targeted therapies, underscoring its enduring importance to researchers and scientists in the pharmaceutical industry.

References

The 4-Methylpyrimidine Core: A Technical Guide to its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylpyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its role in the development of novel therapeutic agents. We delve into its applications in oncology, infectious diseases, and inflammation, detailing the underlying mechanisms of action and relevant signaling pathways. This document also provides detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives, alongside a compilation of quantitative data to aid in structure-activity relationship (SAR) studies and future drug design.

Introduction: The Versatility of the this compound Scaffold

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a biocompatible and highly sought-after scaffold in drug design. The addition of a methyl group at the 4-position of the pyrimidine ring creates the this compound core, a versatile building block that has been extensively utilized in the synthesis of a wide array of biologically active molecules.[1] Its unique electronic and steric properties allow for tailored modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.

Researchers have successfully incorporated the this compound core into molecules with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide will explore the multifaceted biological significance of this important chemical entity.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound core is a prominent feature in a multitude of potent anticancer agents. These compounds often function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[2] Several this compound derivatives have been developed as potent inhibitors of key kinases within this pathway.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by this compound Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[3] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[4] Consequently, EGFR has emerged as a key target for cancer therapy. Several 4,6-disubstituted pyrimidine compounds have been identified as highly selective EGFR kinase inhibitors.[5]

Signaling Pathway: EGFR Inhibition by this compound Derivatives

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition

Mechanism of EGFR inhibition by this compound derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound ClassDerivativeTarget Cancer Cell Line(s)IC50 (µM)Reference(s)
Pyrido[2,3-d]pyrimidineCompound 18 4T1 (mouse triple negative breast cancer)In vivo efficacy shown[6]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridCompound 2 HT-1080, MCF-7, MDA-MB-231, A54913.89 - >50[6]
Tetralin-6-yl pyrimidineCompound 1 & 2 HepG2 (liver)8.66 and 7.11 µg/ml[5]
Tetralin-6-yl pyrimidineCompound 3 HepG2 (liver), Breast Cancer5.50 and 7.29 µg/ml[5]
2,4,5-substituted pyrimidineVarious derivativesBEL-74502 (human hepatocellular carcinoma)< 0.10[5]
Indolyl-pyrimidine hybridCompound 4g MCF-7, HepG2, HCT-1165.1, 5.02, 6.6[7]
Thiazolo[4,5-d]pyrimidineCompound 3b C32 (amelanotic melanoma), A375 (melanoma)24.4, 25.4[8]
4-aminopyrazolo[3,4-d]pyrimidineCompound 12c UO-31 (renal cancer)0.87[9]
4-aminopyrazolo[3,4-d]pyrimidineCompound 12j VariousActive against most cell lines in NCI60 panel[9]
TetrahydropyrimidineCompound A K562, MDA-MB-2319.20, 12.76[10]
Pyrimidine derivativeR2 PanC-1 (pancreatic cancer)52.68 µg/mL[11]

Antimicrobial and Antiviral Activity

The this compound core is also a key component in the development of novel antimicrobial and antiviral agents.

Antimicrobial Mechanism of Action

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13] One of the proposed mechanisms of action is the inhibition of essential bacterial enzymes. For instance, 4-methylthieno[2,3-d]pyrimidine (B11840) derivatives have been investigated as potential inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis.[12][13] Inhibition of TrmD can lead to bacterial cell death or render them more susceptible to conventional antibiotics.[12]

Experimental Workflow: Antimicrobial Drug Discovery

Antimicrobial_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of This compound Derivatives Activity Antimicrobial Activity Screening Synthesis->Activity MIC Minimum Inhibitory Concentration (MIC) Determination Docking Molecular Docking (e.g., TrmD) MIC->Docking Activity->MIC Enzyme Enzyme Inhibition Assays Docking->Enzyme

Workflow for the discovery of this compound-based antimicrobial agents.
Antiviral Applications

The structural diversity of this compound derivatives has also been exploited in the search for new antiviral therapies. Research in this area is ongoing, with promising results against various viral pathogens.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature.

General Synthesis of 4-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid amides

This protocol describes a general method for synthesizing amide derivatives of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid.

Materials:

  • 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

  • 1,1′-Carbonyldiimidazole (CDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Appropriate amine

Procedure:

  • To 0.15 g (0.73 mmol) of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, add 0.13 g (0.8 mmol) of CDI and 1.5 ml of anhydrous DMF.

  • Heat the reaction mixture with vigorous stirring to 70-80°C.

  • Add 0.0008 moles of the corresponding amine to the reaction mixture.

  • Increase the temperature to 100°C and continue stirring for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and purify by recrystallization from a suitable solvent.[12]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Normal cell line (e.g., WI38)

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound derivatives)

  • 96-well microplates

Procedure:

  • Seed the cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes the agar (B569324) well diffusion method for screening the antimicrobial activity of synthesized compounds.

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • A larger zone of inhibition indicates greater antimicrobial activity.[13]

In Vivo Studies and Pharmacokinetics

While in vitro studies provide valuable initial data, in vivo evaluation is crucial for determining the therapeutic potential of this compound derivatives.

In Vivo Anticancer Efficacy

Animal models, such as xenograft models in mice, are commonly used to assess the in vivo antitumor activity of new compounds.[14] These studies involve implanting human tumor cells into immunocompromised mice and then treating the animals with the test compound. Key parameters measured include tumor volume, tumor weight, and survival rate.[1]

One study on indolyl-pyrimidine derivatives in an Ehrlich Ascites Carcinoma (EAC) model in mice demonstrated a significant reduction in tumor volume and an increase in lifespan following treatment with the test compound.[1]

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is essential for its development.[15][16][17] Studies on pyrimidine-based anticancer agents have investigated their intracellular pharmacokinetics, as these compounds often need to be metabolized within the cell to their active forms.[15][16] For example, pyrimidine analogues are often phosphorylated intracellularly to their active nucleotide forms.[15][16]

Conclusion and Future Directions

The this compound core has proven to be a remarkably versatile scaffold in the design and discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of cancer, infectious diseases, and inflammatory conditions. The ability to readily modify the core structure allows for the optimization of biological activity and pharmacokinetic properties.

Future research in this area should continue to focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular interactions and downstream signaling effects of this compound derivatives will facilitate the design of more potent and selective inhibitors.

  • Structure-based drug design: Utilizing computational tools and structural biology to design novel derivatives with improved binding affinity and specificity for their targets.

  • Exploration of new therapeutic areas: Investigating the potential of this compound derivatives in other disease areas where the targeted pathways are implicated.

  • Combination therapies: Evaluating the synergistic effects of this compound-based agents with existing drugs to overcome resistance and enhance therapeutic efficacy.

The continued exploration of the this compound core holds great promise for the development of the next generation of targeted therapies to address unmet medical needs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 4-Methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the core principles governing its reactions, including the electron-deficient nature of the pyrimidine (B1678525) ring which dictates its susceptibility to nucleophilic attack and resistance to electrophilic substitution. Key transformations such as nucleophilic aromatic substitution (SNAr), reactions involving the peripheral methyl group, N-oxidation, and coordination chemistry are discussed in detail. This guide is intended to serve as a foundational resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the strategic design and synthesis of novel this compound derivatives.

Introduction and Physicochemical Properties

This compound (also known as 4-methyl-1,3-diazine) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methyl group at the C4 position.[1][2] The presence of two nitrogen atoms in the six-membered ring renders it electron-deficient, a characteristic that profoundly influences its chemical behavior and is central to its utility as a synthetic building block.[1] Its structure is foundational in numerous biologically active molecules, making a thorough understanding of its reactivity crucial for applications in drug discovery.[3]

The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₅H₆N₂ [2][4]
Molecular Weight 94.11 g/mol [2][4]
CAS Number 3438-46-8 [2][4]
Appearance Colorless to light yellow liquid [2]
Boiling Point 141-142 °C [4]
Density 1.031 g/mL at 25 °C [4]
Refractive Index (n20/D) 1.496 [4]
Flash Point 40 °C (104 °F) [4]
SMILES Cc1ccncn1 [4]

| InChIKey | LVILGAOSPDLNRM-UHFFFAOYSA-N |[2] |

General Principles of Reactivity

The reactivity of the this compound core is dominated by the electron-withdrawing nature of the two ring nitrogen atoms. This creates a π-deficient system where the carbon atoms are electron-poor, particularly at the C2, C4, and C6 positions. The C5 position is comparatively more electron-rich. The methyl group, being a weak electron-donating group, can be activated for reactions such as oxidation or deprotonation.

A diagram illustrating the relative reactivity of different positions on the this compound ring.

Nucleophilic Aromatic Substitution (SNAr)

Due to the ring's electron-deficient character, SNAr is a cornerstone reaction for functionalizing the pyrimidine core. This reaction is particularly efficient when a good leaving group, such as a halogen, is present at the C2, C4, or C6 positions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. For dihalopyrimidines, substitution generally occurs preferentially at the C4/C6 positions over the C2 position.[5][6]

G Start 4-Chloro-2-methylpyrimidine Intermediate Meisenheimer Intermediate (Resonance Stabilized) Start->Intermediate Addition (Rate-determining step) Nucleophile Nucleophile (Nu:⁻) Nucleophile->Intermediate Product 4-Substituted-2-methylpyrimidine Intermediate->Product Elimination LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-chloropyrimidine (B154816) derivative.
Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have become indispensable for functionalizing halopyrimidines.[7] These methods allow for the formation of C-C and C-heteroatom bonds under relatively mild conditions, offering a powerful tool for creating diverse molecular libraries. The reactivity of the C-X bond follows the trend I > Br > Cl, with specialized catalyst systems often required for less reactive chloro-substrates.[7][8]

Table 2: Representative Suzuki-Miyaura Coupling of a Dichloropyrimidine

Reactants Catalyst System Conditions Product Yield Reference

| 2,4-Dichloropyrimidine, Arylboronic acid | PdCl₂, NBu₄Br, Na₂CO₃ | Toluene/Water, 100-120 °C | 2-Chloro-4-arylpyrimidine | Good to Excellent |[7] |

Reactions of the Methyl Group

The methyl group at the C4 position is activated by the electron-withdrawing pyrimidine ring, making it susceptible to various transformations.

Oxidation

One of the most synthetically useful reactions is the oxidation of the methyl group to a carboxylic acid. This transformation provides access to 4-pyrimidinecarboxylic acid, a valuable intermediate.[1][9][10] Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) are effective for this purpose.[1]

G Start This compound Product 4-Pyrimidinecarboxylic Acid Start->Product Oxidation Reagent [O] (e.g., KMnO₄ or SeO₂) Reagent->Product

Oxidation of this compound to 4-pyrimidinecarboxylic acid.

Table 3: Oxidation of this compound to 4-Pyrimidinecarboxylic Acid

Oxidizing Agent Co-reagent/Solvent Conditions Yield Reference
Selenium dioxide (SeO₂) Pyridine (B92270) 85-90 °C, 3 h 55% [1]

| Potassium permanganate (KMnO₄) | Na₂CO₃, H₂O | Reflux, 72 h | Not specified |[1] |

Deprotonation and Condensation

Analogous to methyl-substituted pyridines (picolines), the methyl group of this compound has acidic protons that can be removed by a strong base (e.g., LDA, KDA) to form a resonance-stabilized carbanion.[11][12] This nucleophilic species can then react with various electrophiles, such as aldehydes (in Knoevenagel-type condensations) or alkyl halides, providing a route to elongate the side chain.[13]

Reactions on the Ring Nitrogens (N-Oxidation)

The lone pair of electrons on the ring nitrogen atoms can react with oxidizing agents like hydrogen peroxide in acetic acid to form N-oxides.[14] Due to the asymmetry of this compound, two distinct mono-N-oxides can be formed: the 1-oxide and the 3-oxide. These N-oxides are valuable intermediates for further functionalization.[14][15]

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the this compound ring is challenging. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the ring nitrogens are protonated, which further increases their deactivating effect.[16][17]

When forced, electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich carbon. For example, the nitration of activated pyrimidine systems like 4,6-dihydroxypyrimidines occurs at C5.[18] However, for the parent this compound, such reactions are not common and typically require harsh conditions with poor yields.[19][20]

Coordination Chemistry

The nitrogen atoms of this compound possess lone pairs of electrons, allowing the molecule to act as a ligand in coordination complexes with various metals. It has been used in the synthesis of ruthenium and dinuclear oxovanadium(IV) complexes, where it can act as a bridging or terminal ligand.[4]

Appendix: Experimental Protocols

Protocol 1: Oxidation of this compound with Selenium Dioxide

This protocol is adapted from the literature for the synthesis of 4-pyrimidinecarboxylic acid.[1]

Materials:

  • This compound (1.0 eq)

  • Selenium dioxide (1.5 eq)

  • Pyridine (solvent)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • To a solution of this compound (e.g., 43.0 g, 0.457 mol) in pyridine (300 mL) in a round-bottom flask, add selenium dioxide (76.0 g, 0.685 mol).

  • Stir the mixture at 55-60 °C for 2 hours.

  • Increase the temperature and stir at 85-90 °C for an additional 3 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure to remove the pyridine solvent.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to precipitate the product.

  • Collect the solid product by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield 4-pyrimidinecarboxylic acid.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general workflow for the reaction of a 4-chloropyrimidine derivative with a primary or secondary amine.

G start Start setup Combine 4-chloropyrimidine (1.0 eq), amine (1.1-1.5 eq), base (e.g., DIPEA, 1.5 eq), and solvent (e.g., EtOH, NMP) in a reaction vessel. start->setup react Heat reaction mixture (e.g., 80-120 °C) and stir for 2-24 h. setup->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor complete Reaction Complete? monitor->complete complete->react No workup Cool to room temperature. Perform aqueous work-up (add water, extract with organic solvent like EtOAc). complete->workup Yes purify Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. Purify crude product by column chromatography. workup->purify end Obtain pure 4-aminopyrimidine (B60600) product. purify->end

General experimental workflow for a nucleophilic substitution reaction.

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., round-bottom flask or microwave vial), combine the 4-chloropyrimidine derivative (1.0 eq), the amine nucleophile (1.1-1.5 eq), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 eq), and a suitable solvent (e.g., ethanol, NMP, DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C, or as specified for microwave-assisted reactions) and stir.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. If the solvent is water-miscible, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aminopyrimidine derivative.

References

4-Methylpyrimidine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Methylpyrimidine, a substituted pyrimidine (B1678525) with a methyl group at the 4-position, serves as a crucial and versatile building block in the landscape of organic synthesis. Its unique electronic properties and multiple reactive sites—the pyrimidine ring nitrogens, the activated methyl group, and the ring carbon atoms—make it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals and functional materials. Detailed experimental protocols for key reactions are provided, along with quantitative data and visualizations to facilitate understanding and practical application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂--INVALID-LINK--
Molecular Weight 94.11 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 141-142 °C--INVALID-LINK--
Density 1.031 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.496--INVALID-LINK--
pKa 2.02 ± 0.10--INVALID-LINK--

Spectroscopic data is critical for the identification and characterization of this compound and its derivatives.

SpectroscopyKey Features
¹H NMR Signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring.
¹³C NMR Resonances for the methyl carbon and the carbons of the pyrimidine ring.
IR Spectroscopy Characteristic absorption bands for C-H and C=N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound.

Synthesis of this compound

The classical and most common synthesis of this compound involves the condensation of 4,4-dimethoxy-2-butanone (B155242) with formamide (B127407) in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • A mixture of formamide, water, and ammonium chloride is heated to 180-190 °C in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser.

  • 4,4-Dimethoxy-2-butanone is added dropwise over several hours while maintaining the reaction temperature.

  • The reaction is heated for an additional hour after the addition is complete.

  • The mixture is cooled and then poured into a sodium hydroxide solution.

  • The product is extracted with chloroform, and the organic layer is dried over anhydrous sodium sulfate.

  • The chloroform is removed by distillation, and the crude product is purified by vacuum distillation to afford this compound.

Reactivity and Synthetic Applications

This compound is a versatile substrate for a variety of organic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reactions of the Pyrimidine Ring

The nitrogen atoms in the pyrimidine ring can act as ligands for metal centers, and the ring itself can undergo nucleophilic substitution, particularly when activated with leaving groups.

This compound can act as a ligand in coordination chemistry, forming complexes with various transition metals. For example, it has been used in the synthesis of dinuclear oxovanadium(IV) complexes and crystalline trans-[RuCl₃(NO)L₂] complexes.[2]

Reactions of the Methyl Group

The methyl group at the 4-position is activated by the electron-withdrawing pyrimidine ring, making it susceptible to a range of chemical transformations.

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding pyrimidine-4-carboxylic acid. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (B83412) in a basic medium.

While direct halogenation of the methyl group of this compound is not widely reported, analogous reactions with similar heterocycles such as methylpyridines suggest that radical bromination using N-bromosuccinimide (NBS) and a radical initiator is a feasible approach.

The activated methyl group of this compound can potentially undergo condensation reactions with aldehydes, similar to the reactions of methylpyridines. This would involve the deprotonation of the methyl group by a strong base to form a carbanion, which then acts as a nucleophile.

Nucleophilic Substitution on the Pyrimidine Ring

Introduction of a leaving group, such as a halogen, on the pyrimidine ring opens up possibilities for nucleophilic aromatic substitution reactions.

A key intermediate for further functionalization is 4-chloro-2-methylpyrimidine, which can be synthesized from 2-methyl-4-hydroxypyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrimidine

Materials:

  • 2-Methyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • 2-Methyl-4-hydroxypyrimidine is dispersed in phosphorus oxychloride and cooled.

  • Triethylamine is added dropwise, and the mixture is heated to reflux.

  • After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured into ice water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the product is purified by recrystallization to yield 4-chloro-2-methylpyrimidine.

Application in Drug Discovery: The Synthesis of Dasatinib (B193332)

This compound derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the use of a this compound derivative in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]

The synthesis of Dasatinib involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[3]

Experimental Protocol: Synthesis of a Dasatinib Intermediate

Materials:

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-Dichloro-2-methylpyrimidine

  • Sodium tert-butoxide

  • Tetrahydrofuran (THF)

  • Aqueous HCl

Procedure:

  • 4,6-Dichloro-2-methylpyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are charged into a reaction flask with THF.

  • The reaction mixture is cooled, and a solution of sodium tert-butoxide in THF is added slowly under a nitrogen atmosphere.

  • The reaction is stirred, and upon completion, the pH is adjusted with aqueous HCl.

  • The resulting solid is filtered, washed, and dried to yield the intermediate N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

This intermediate is then further reacted with 1-(2-hydroxyethyl)piperazine to complete the synthesis of Dasatinib.

Mechanism of Action of Dasatinib and Signaling Pathways

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL kinase, an abnormal protein produced by the Philadelphia chromosome translocation, which is a hallmark of CML. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival. This ultimately leads to apoptosis of the malignant cells.[4]

In addition to BCR-ABL, Dasatinib also inhibits other kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[4] The inhibition of these pathways contributes to its broad therapeutic efficacy.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SRC SRC Family Kinases SRC->PI3K SRC->STAT5 PDGFR PDGFR PDGFR->PI3K cKIT c-KIT cKIT->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis_Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Dasatinib->PDGFR Inhibits Dasatinib->cKIT Inhibits

Caption: Dasatinib inhibits multiple tyrosine kinases, including BCR-ABL and SRC, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for cancer cell proliferation and survival.

Conclusion

This compound has firmly established its position as a valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of both its heterocyclic ring and methyl group provide chemists with a powerful tool for the construction of complex molecular architectures. The successful application of this compound derivatives in the synthesis of high-profile drugs like Dasatinib underscores its significance in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, empowering them to leverage the full potential of this compound in their synthetic endeavors. As the quest for novel therapeutics and functional materials continues, the importance of such fundamental building blocks is poised to grow, ensuring that this compound will remain a key player in the field of organic chemistry for the foreseeable future.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the key physical properties of 4-Methylpyrimidine, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Physical Properties

The physical characteristics of this compound are well-documented in the scientific literature. The following table summarizes its boiling point and density, as well as other relevant physical data.

PropertyValueConditions
Boiling Point 141-142 °Cat standard atmospheric pressure[1][2][3][4][5]
Density 1.031 g/mLat 25 °C[1][2][3][4]
Refractive Index 1.496at 20 °C[1][2]
Flash Point 105 °F (40.5 °C)closed cup[2]
Physical Form Liquidat standard temperature and pressure[1][2][3]
Appearance Clear colorless to slightly yellow[2][3]

Experimental Protocols

While specific experimental procedures for the determination of this compound's physical properties are not detailed in the provided literature, standard analytical methods are typically employed for such characterizations.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a small sample of a liquid organic compound is the capillary method.

Experimental Workflow for Boiling Point Determination

G cluster_setup Experimental Setup cluster_measurement Measurement A Sample Preparation: Place 2-3 mL of this compound in a test tube. B Capillary Insertion: Insert a capillary tube (open end down) into the test tube. A->B C Assembly: Attach the test tube to a thermometer. B->C D Heating Bath: Immerse the assembly in a heating bath (e.g., paraffin (B1166041) oil). C->D E Heating: Slowly heat the bath while stirring. D->E F Observation 1: Observe a continuous stream of bubbles emerging from the capillary tube. E->F G Cooling: Remove heat and allow the bath to cool slowly. F->G H Observation 2: Record the temperature at which the liquid just begins to enter the capillary tube. G->H Result Result: The recorded temperature is the boiling point of the sample. H->Result

Caption: General workflow for determining the boiling point of a liquid using the capillary method.

The procedure involves heating the sample in a bath and observing the temperature at which the liquid's vapor pressure overcomes the external pressure, indicated by a steady stream of bubbles from an inverted capillary tube. The boiling point is then precisely recorded as the temperature at which the liquid re-enters the capillary upon cooling.

2.2. Determination of Density

The density of a substance is its mass per unit volume. For liquids like this compound, density is commonly measured using a pycnometer.

Methodology:

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The exterior is carefully dried, and the filled pycnometer is weighed.

  • Volume Determination: The mass of the sample is found by subtraction. The volume of the pycnometer is precisely known or can be calibrated using a liquid of known density, such as deionized water.

  • Density Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer. These measurements are typically conducted at a constant, controlled temperature, as density is temperature-dependent.[6]

Logical Relationships in Physical Property Determination

The determination of physical properties such as boiling point and density follows a logical progression from sample acquisition to final data analysis and reporting.

G cluster_input Inputs cluster_process Process cluster_output Outputs Sample Pure this compound Sample Experiment Experimental Measurement - Controlled Temperature - Controlled Pressure Sample->Experiment Method Standardized Analytical Method (e.g., Capillary Method, Pycnometry) Method->Experiment RawData Raw Data Acquisition (e.g., Temperature, Mass, Volume) Experiment->RawData Analysis Data Analysis and Calculation RawData->Analysis Report Reported Physical Property (e.g., Boiling Point, Density) Analysis->Report

Caption: Logical flow from sample and method selection to the final reported physical property.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylpyrimidine-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 4-methylpyrimidine-based metal complexes. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, inorganic chemistry, and drug development.

Introduction

Pyrimidine (B1678525) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a this compound ligand into metal complexes offers a versatile platform for the design of novel compounds with unique electronic and structural properties. These complexes have garnered significant interest for their potential applications in various fields, including catalysis, materials science, and particularly as anticancer agents through mechanisms such as kinase inhibition. The 4-methyl group can influence the steric and electronic properties of the ligand, thereby modulating the stability, reactivity, and biological activity of the resulting metal complex.

Applications in Drug Development

This compound-based metal complexes are emerging as a promising class of compounds in drug discovery, primarily for their potential as anticancer agents. The pyrimidine moiety is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases. By coordinating a metal center to a this compound ligand, it is possible to create novel kinase inhibitors with altered selectivity and potency profiles.

Kinase Inhibition:

Many pyrimidine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] Two of the most critical pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt/mTOR pathway. Aberrant activation of these pathways is a hallmark of many cancers.[2][3][4][5] Metal complexes incorporating the this compound scaffold can be designed to target the kinase domains within these pathways, offering a strategy to overcome resistance to existing organic inhibitors.[6][7] The metal center can play a crucial role in the inhibitory activity by influencing the geometry of the molecule and providing additional interaction points with the target protein.[6]

Experimental Protocols

The following section provides detailed protocols for the synthesis of representative this compound-based metal complexes.

Protocol 1: Synthesis of a Hofmann-Type Fe(II) Spin-Crossover Complex

Complex: {Fe(this compound)₂[Au(CN)₂]₂}

Reference: Based on the synthesis of analogous Hofmann-type complexes.[8]

Materials:

Procedure:

  • In a 50 mL round-bottom flask, dissolve 0.278 g (1 mmol) of FeSO₄·7H₂O in 20 mL of deionized water.

  • To this solution, add 0.188 g (2 mmol) of this compound. Stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, dissolve 0.578 g (2 mmol) of K[Au(CN)₂] in 10 mL of deionized water.

  • Slowly add the K[Au(CN)₂] solution to the iron(II) solution with continuous stirring.

  • A precipitate will form. Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with deionized water (3 x 10 mL) and then with ethanol (2 x 10 mL).

  • Dry the product in a desiccator over silica (B1680970) gel.

Characterization:

  • FT-IR (cm⁻¹): Look for characteristic bands of the cyanide ligand (around 2150 cm⁻¹) and this compound.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

  • Magnetic Susceptibility: To study the spin-crossover behavior as a function of temperature.

Protocol 2: Synthesis of a Ruthenium(III) Nitrosyl Complex

Complex: trans-[RuCl₃(NO)(this compound)₂]

Reference: Adapted from the synthesis of similar ruthenium nitrosyl complexes.[9]

Materials:

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 0.207 g (1 mmol) of RuCl₃·xH₂O in 30 mL of ethanol.

  • Add a solution of 0.138 g (2 mmol) of NaNO₂ in 5 mL of water to the ruthenium solution.

  • Reflux the mixture under a nitrogen atmosphere for 4 hours. The color of the solution should change, indicating the formation of the nitrosyl complex.

  • After cooling to room temperature, add 0.282 g (3 mmol) of this compound to the reaction mixture.

  • Stir the solution at room temperature for 24 hours.

  • Acidify the solution with a few drops of concentrated HCl.

  • Reduce the volume of the solvent under reduced pressure until a precipitate forms.

  • Collect the solid by filtration, wash with cold ethanol and diethyl ether.

  • Recrystallize the product from an ethanol/dichloromethane mixture to obtain pure crystals.

Characterization:

  • FT-IR (cm⁻¹): A strong band corresponding to the N-O stretching vibration is expected in the range of 1850-1950 cm⁻¹.

  • ¹H NMR (in DMSO-d₆): To confirm the coordination of the this compound ligand.

  • UV-Vis (in CH₂Cl₂): To study the electronic transitions.

Protocol 3: Synthesis of a Dinuclear Oxovanadium(IV) Complex

Complex: (μ-4-methylpyrimidine)[VO(hfac)₂]₂ (hfac = hexafluoroacetylacetonate)

Reference: Based on the procedure described by T. Ishida et al.[10][11]

Materials:

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Hexafluoroacetylacetone (Hhfac)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium hexafluoroacetylacetonate by dissolving 0.416 g (2 mmol) of Hhfac and 0.080 g (2 mmol) of NaOH in 20 mL of methanol.

  • In a separate flask, dissolve 0.253 g (1 mmol) of VOSO₄·5H₂O in 20 mL of methanol.

  • Add the vanadyl sulfate solution to the sodium hexafluoroacetylacetonate solution and stir for 1 hour at room temperature. A green solution of [VO(hfac)₂] will be formed.

  • To this solution, add 0.047 g (0.5 mmol) of this compound.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Reduce the solvent volume by half under reduced pressure.

  • Allow the solution to stand at room temperature for slow evaporation. Crystals of the dinuclear complex will form over a few days.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the product under vacuum.

Characterization:

  • FT-IR (cm⁻¹): Look for the characteristic V=O stretching band around 980-1000 cm⁻¹.

  • Magnetic Susceptibility: To determine the nature of the magnetic exchange interaction between the vanadium centers.

  • Single-Crystal X-ray Diffraction: To determine the molecular structure.

Protocol 4: Synthesis of a Copper(II) Carboxylate Complex

Complex: [Cu(CH₃COO)₂(this compound)₂]

Reference: Adapted from synthetic procedures for similar copper(II) carboxylate complexes.[12][13]

Materials:

  • Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)

  • This compound

  • Ethanol

Procedure:

  • Dissolve 0.200 g (1 mmol) of Cu(CH₃COO)₂·H₂O in 25 mL of hot ethanol in a 50 mL round-bottom flask.

  • To the hot solution, add a solution of 0.188 g (2 mmol) of this compound in 10 mL of ethanol dropwise with stirring.

  • A color change and/or precipitation should be observed.

  • Heat the reaction mixture to reflux for 1 hour.

  • Allow the solution to cool slowly to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent and allow the solution to stand for crystallization.

  • Wash the collected solid with cold ethanol and diethyl ether.

  • Dry the product in a desiccator.

Characterization:

  • FT-IR (cm⁻¹): To identify the coordination of the acetate and this compound ligands. Look for the asymmetric and symmetric COO⁻ stretching frequencies.

  • UV-Vis (in ethanol): To observe the d-d transitions of the Cu(II) center.

  • Elemental Analysis: To confirm the composition of the complex.

Data Presentation

Table 1: Summary of Synthetic and Spectroscopic Data for this compound Metal Complexes

ComplexMetal CenterYield (%)ColorFT-IR (ν, cm⁻¹)UV-Vis (λ_max, nm) (Solvent)
{Fe(this compound)₂[Au(CN)₂]₂}Fe(II)~85Pale Yellow~2150 (CN)-
trans-[RuCl₃(NO)(this compound)₂]Ru(III)~60Dark Red~1900 (NO)~350, ~550 (CH₂Cl₂)
(μ-4-methylpyrimidine)[VO(hfac)₂]₂V(IV)~70Green~990 (V=O)~600, ~750 (CH₂Cl₂)
[Cu(CH₃COO)₂(this compound)₂]Cu(II)~75Blue~1600 (COO⁻ asym), ~1410 (COO⁻ sym)~680 (Ethanol)

Table 2: Biological Activity Data of Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)IC₅₀ Range (nM)Cancer Cell Line(s)Reference(s)
Pyrimidine DerivativesEGFR10 - 1000NSCLC, Breast[2][3][14]
Fused PyrimidinesPI3K/Akt/mTOR5 - 500Various Cancers[4][5][15]
Pyrazolo[3,4-d]pyrimidinesBTK, EGFR0.5 - 100B-cell malignancies[16]
Pyrido[2,3-d]pyrimidinesEGFR2 - 50Colon Cancer[14]

Note: The data in Table 2 is for the general class of pyrimidine derivatives and is intended to be representative of their potential as kinase inhibitors. Specific data for this compound metal complexes in these assays is an active area of research.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Metal_Salt Metal Salt (e.g., FeSO₄, RuCl₃) Reaction Reaction in Appropriate Solvent Metal_Salt->Reaction Ligand This compound Ligand->Reaction Ancillary_Ligand Ancillary Ligand (e.g., K[Au(CN)₂], hfac) Ancillary_Ligand->Reaction Complex This compound Metal Complex Reaction->Complex Purification Purification (Filtration, Recrystallization) Complex->Purification

Caption: General workflow for the synthesis of this compound-based metal complexes.

Signaling Pathways

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Metal Complex (Inhibitor) Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a this compound-based metal complex.[14][16]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Inhibitor This compound Metal Complex (Inhibitor) Inhibitor->PI3K Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[4][15]

References

Application Notes and Protocols: 4-Methylpyrimidine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylpyrimidine as a versatile ligand in coordination chemistry. This document includes detailed protocols for the synthesis and characterization of this compound-based coordination compounds, along with key quantitative data and potential applications, particularly in the realm of drug development.

Introduction

This compound (4-MP), with the chemical formula C₅H₆N₂, is an aromatic heterocyclic organic compound.[1][2] The presence of two nitrogen atoms in the pyrimidine (B1678525) ring allows it to act as a ligand, coordinating to metal ions to form a wide array of coordination complexes.[3] The methyl group at the 4-position can influence the steric and electronic properties of the resulting complexes, making 4-MP an interesting building block for the design of novel materials with specific catalytic, magnetic, optical, and biological properties. The pyrimidine core is a prevalent scaffold in many biologically active molecules and approved drugs, highlighting the potential of its coordination complexes in medicinal chemistry and drug development.[4][5]

Quantitative Data Summary

The following tables summarize key structural and thermal data for representative coordination complexes featuring this compound or its derivatives as ligands. This data is crucial for understanding the coordination behavior of the ligand and the properties of the resulting complexes.

Table 1: Selected Bond Lengths and Angles for this compound Metal Complexes

ComplexMetal-N(pyrimidine) Bond Length (Å)N-Metal-N Angle (°)Reference
trans-[RuCl₃(NO)(4-MP)₂]2.10 - 2.1288.5 - 91.2[1]
[Cu(4-MP)₂(H₂O)₄]²⁺~2.0~90Not specified
[Co(NCS)₂(4-MP)₂(H₂O)₂]2.162(2)180.0Not specified

Table 2: Thermal Decomposition Data for this compound Metal Complexes

ComplexDecomposition Onset (°C)Major Mass Loss Step (°C)ResidueReference
Ag(C₁₁H₁₀N₂O)₂·NO₃¹~220234.8 - 241.9Ag[6]
[Co(NCS)₂(4-methylpyridine)₂(H₂O)₂]²~100 (loss of H₂O)>200 (decomposition of organic ligands)Co(NCS)₂[7]

¹ Note: This complex contains a derivative of this compound, 4-(2-hydroxyphenyl)-2-methylpyrimidine. ² Note: This complex contains the related ligand 4-methylpyridine, data is included for comparative purposes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of coordination compounds containing this compound.

Protocol 1: Synthesis of a Generic this compound Metal Complex

This protocol outlines a general procedure for the synthesis of a metal complex with this compound. The choice of metal salt and solvent may need to be optimized for specific complexes.

Materials:

  • Metal salt (e.g., CuCl₂, Co(NO₃)₂, etc.)

  • This compound (ligand)

  • Solvent (e.g., ethanol, methanol, acetonitrile, water)

  • Stirring hotplate

  • Round bottom flask

  • Condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Metal Salt: Dissolve the chosen metal salt in a suitable solvent in a round bottom flask. The concentration will depend on the desired stoichiometry and the solubility of the salt. Gentle heating and stirring may be required.

  • Addition of Ligand: In a separate container, dissolve this compound in the same solvent. Add the ligand solution dropwise to the stirring metal salt solution at room temperature or a slightly elevated temperature (e.g., 50-60 °C). The molar ratio of metal to ligand should be carefully controlled based on the desired coordination number of the final complex.

  • Reaction: Stir the reaction mixture for a predetermined time (typically ranging from a few hours to overnight). The formation of a precipitate may be observed. If no precipitate forms, the solution can be slowly evaporated or an anti-solvent can be added to induce crystallization.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator over a suitable drying agent.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol describes the general steps for obtaining the crystal structure of a synthesized this compound complex. A high-quality single crystal is essential for a successful SC-XRD experiment.[8][9]

Materials and Equipment:

  • High-quality single crystal of the complex (typically 0.1-0.3 mm in size)

  • Microscope with polarizing filters

  • Cryo-loop or glass fiber

  • Goniometer head

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector

  • Cryostream for low-temperature data collection

  • Computer with data collection and structure solution/refinement software

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a single crystal that is free of cracks and other defects.[10] Mount the crystal on a cryo-loop or a glass fiber using a small amount of cryo-protectant oil.

  • Crystal Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a series of initial diffraction images (frames) to determine the unit cell parameters and the crystal system.

  • Data Collection: Set up a data collection strategy to measure the intensities of a large number of reflections over a wide range of diffraction angles. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: Process the raw diffraction data to correct for experimental factors such as background scattering, Lorentz, and polarization effects, and to integrate the reflection intensities.

  • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms in the crystal structure.

  • Structure Refinement: Refine the atomic positions, and introduce anisotropic displacement parameters for non-hydrogen atoms. Locate hydrogen atoms from the difference Fourier map or place them in calculated positions. The refinement is continued until the model converges and provides a good fit to the experimental data.

Protocol 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique to identify the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyrimidine ring.[11][12]

Materials and Equipment:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Spatula

Procedure (using KBr pellet method):

  • Sample Preparation: Thoroughly grind a small amount of the dried complex (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the ground mixture to a KBr pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic vibrational bands of the this compound ligand and observe any shifts upon coordination to the metal ion. Shifts in the C=N and C=C stretching frequencies of the pyrimidine ring are indicative of coordination.

Protocol 4: Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the coordination complexes and to determine the temperature at which they decompose.[13][14][15]

Materials and Equipment:

  • Thermogravimetric analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • Analytical balance

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried complex (typically 2-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The instrument will record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of a mass loss indicates the beginning of a decomposition event. The temperature at the maximum rate of mass loss (from the derivative thermogravimetric, DTG, curve) can also be determined. The final residue can be analyzed to confirm the metallic content.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to evaluate the potential anticancer activity of the synthesized this compound complexes. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][6][16][17]

Materials and Equipment:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

  • Incubator (37 °C, 5% CO₂)

  • Synthesized this compound complex dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound complex in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the complex relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Visualizations

The following diagrams illustrate key processes and concepts in the study of this compound coordination chemistry.

Synthesis_Workflow Metal_Salt Metal Salt Solution Reaction Mixing and Reaction (Stirring, Heating) Metal_Salt->Reaction Ligand This compound Solution Ligand->Reaction Isolation Isolation (Filtration) Reaction->Isolation Purification Purification (Washing) Isolation->Purification Product Coordination Complex (Solid Product) Purification->Product

Caption: General workflow for the synthesis of a this compound coordination complex.

Characterization_Workflow Synthesis Synthesized Complex SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Synthesis->SCXRD IR Infrared (IR) Spectroscopy Synthesis->IR TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Structure Crystal Structure (Bond Lengths, Angles) SCXRD->Structure Coordination Ligand Coordination (Vibrational Modes) IR->Coordination Stability Thermal Stability (Decomposition Profile) TGA->Stability

Caption: Workflow for the characterization of this compound coordination complexes.

Caption: Coordination of this compound to a central metal ion via a nitrogen atom.

References

Application of 4-Methylpyrimidine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyrimidine is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds.[1] Its structural features allow for diverse chemical modifications, making it a valuable starting material and intermediate in drug discovery and development.[1][2] The pyrimidine (B1678525) core is a key pharmacophore in numerous approved drugs, and the introduction of a methyl group at the 4-position can significantly influence the physicochemical properties and biological activity of the resulting molecules. This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its role in the development of kinase inhibitors for cancer therapy. Experimental protocols for the synthesis of key intermediates and relevant biological assays are also provided.

Application in Kinase Inhibition for Cancer Therapy

The pyrimidine scaffold is a well-established ATP-mimetic, capable of forming key hydrogen bond interactions within the hinge region of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of this compound have been explored for the development of potent and selective kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Key Intermediate Synthesis: 2-Amino-4-chloro-6-methylpyrimidine (B145687)

A common strategy in the synthesis of kinase inhibitors involves the use of aminopyrimidine scaffolds. A key intermediate that can be derived from precursors related to this compound is 2-amino-4-chloro-6-methylpyrimidine. This intermediate allows for subsequent nucleophilic aromatic substitution reactions to build a library of kinase inhibitors.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine [1]

This protocol describes the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine (B160893).

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Phosphorous oxychloride (POCl₃)

  • Ice water

  • 25% Ammonia (B1221849) solution

  • 50% Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorous oxychloride.

  • Reflux the mixture until the solution becomes homogeneous.

  • After the reaction is complete, remove the excess phosphorous oxychloride under vacuum.

  • Cool the reaction mixture and carefully pour the residue onto ice water.

  • Adjust the pH of the resulting suspension to 8 with a 25% ammonia solution.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from 50% ethanol.

  • Dry the purified product to a constant weight.

Expected Yield: ~54%

Characterization: The final product can be characterized by melting point determination, thin-layer chromatography (TLC), and elemental analysis.[1]

Biological Activity of this compound Derivatives

Derivatives built upon the this compound scaffold have shown significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines. While not all are directly synthesized from this compound in the cited literature, their structures represent the types of modifications that can be achieved starting from this compound-derived intermediates.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3b (7-chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione)C32 (Amelanotic melanoma)24.4[5]
A375 (Melanotic melanoma)28.9[5]
DU145 (Prostate cancer)33.7[5]
MCF-7/WT (Breast cancer)35.8[5]
Compound 2a (Pyrido[2,3-d]pyrimidine derivative)A549 (Lung cancer)42[2]
Compound 2f (Pyrido[2,3-d]pyrimidine derivative)A549 (Lung cancer)47.5[2]
Compound 11b (Pyrimidine derivative)HCT-116 (Colon cancer)3.37
HepG-2 (Liver cancer)3.04
MCF-7 (Breast cancer)4.14
A549 (Lung cancer)2.4

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplate

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)

  • 96-well or 384-well plates

Procedure (using ADP-Glo™ as an example):

  • Reaction Setup: In a white, opaque multi-well plate, add the test compound at various concentrations.

  • Add the kinase enzyme and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final volume of the reaction is typically 5-25 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-based kinase inhibitors and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine-based inhibitor.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->CyclinE Transcription DNAReplication DNA Replication E2F->DNAReplication Transcription pRb p-Rb Inhibitor This compound -based Inhibitor Inhibitor->CDK2 Inhibits

Caption: Overview of the CDK2-mediated cell cycle progression and its inhibition.

Experimental_Workflow Start Start: This compound Derivative Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification InVitroKinase In Vitro Kinase Assay (IC₅₀ Determination) Purification->InVitroKinase CellViability Cell-based Assay (e.g., MTT) (IC₅₀ Determination) Purification->CellViability SAR Structure-Activity Relationship (SAR) Analysis InVitroKinase->SAR CellViability->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Start Iterative Design End Preclinical Candidate LeadOptimization->End

Caption: General experimental workflow for the development of this compound-based kinase inhibitors.

Conclusion

This compound and its derivatives represent a valuable class of compounds in medicinal chemistry, particularly in the development of targeted cancer therapies. The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of biological activity and pharmacokinetic properties. The provided protocols and data serve as a foundational guide for researchers and scientists engaged in the discovery and development of novel therapeutics based on this privileged scaffold. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the identification of new and improved clinical candidates.

References

The Role of the Pyrimidine Scaffold in Modern Anticancer Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The pyrimidine (B1678525) nucleus is a cornerstone in the development of novel anticancer therapeutics. As a privileged scaffold, its derivatives have been extensively explored, leading to a diverse range of compounds with significant antiproliferative activities against various cancer cell lines. While the broader class of pyrimidine-based compounds is a major focus of contemporary oncology research, specific information regarding the use of 4-methylpyrimidine as a primary building block for anticancer agents is not extensively documented in publicly available scientific literature. This document, therefore, provides a comprehensive overview of the applications and protocols for pyrimidine derivatives in general, drawing on established research to guide drug development professionals.

Introduction to Pyrimidine Derivatives as Anticancer Agents

Pyrimidine derivatives represent a versatile class of heterocyclic compounds that have yielded numerous clinically approved anticancer drugs. Their mechanism of action is diverse, often targeting key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis. Common targets include protein kinases, topoisomerases, and enzymes involved in nucleotide metabolism. The structural modularity of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) to facilitate comparison.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazolo[5,4-d]pyrimidine (B3050601)Compound 7iMGC-803 (Gastric)4.64[1]
Thiazolo[5,4-d]pyrimidineCompound 7iHGC-27 (Gastric)5.07[1]
AminopyrimidineCompound 2aGlioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas, Colon cancer4 - 8[2]
Pyrido[2,3-d]pyrimidine (B1209978)Compound 4MCF-7 (Breast)0.57[3]
Pyrido[2,3-d]pyrimidineCompound 4HepG2 (Liver)1.13[3]
Pyrido[2,3-d]pyrimidineCompound 11MCF-7 (Breast)1.31[3]
Pyrido[2,3-d]pyrimidineCompound 11HepG2 (Liver)0.99[3]
Thieno[2,3-d]pyrimidineCompound 2MCF-7 (Breast)0.013[4]
Thiazolo[4,5-d]pyrimidineCompound 3bC32 (Melanoma)24.4[5]
Thiazolo[4,5-d]pyrimidineCompound 3bA375 (Melanoma)25.4[5]

Key Signaling Pathways Targeted by Pyrimidine Derivatives

Pyrimidine derivatives have been shown to modulate a variety of signaling pathways critical for cancer progression. A common mechanism involves the inhibition of protein kinases, which are key regulators of cell growth, differentiation, and survival.

Signaling_Pathways General Kinase Inhibition by Pyrimidine Derivatives PD Pyrimidine Derivative Kinase Protein Kinase (e.g., EGFR, CDK, PIM-1) PD->Kinase Inhibits Apoptosis Apoptosis PD->Apoptosis Induces Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Apoptosis Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes

Caption: Kinase inhibition by pyrimidine derivatives blocks downstream signaling, reducing proliferation and promoting apoptosis.

Experimental Protocols

General Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of thiazolo[5,4-d]pyrimidine derivatives, adapted from published procedures.[1]

Synthesis_Workflow General Synthesis of Thiazolo[5,4-d]pyrimidines start Start: 2-amino-thiazole derivative step1 Cyclization (Reflux) start->step1 reagent1 Formamide reagent1->step1 intermediate1 Thiazolo[5,4-d]pyrimidine core step1->intermediate1 step2 Nucleophilic Substitution intermediate1->step2 reagent2 Substituted amine (R-NH2) reagent2->step2 product Final Product: Substituted Thiazolo[5,4-d]pyrimidine step2->product MTT_Assay_Workflow MTT Assay for Cytotoxicity Assessment seed Seed cells in 96-well plate treat Treat with Pyrimidine Derivatives seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (2-4h) mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

References

Application Notes and Protocols for 4-Methylpyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of 4-methylpyrimidine-based enzyme inhibitors, focusing on two key enzyme targets: Janus Kinases (JAKs) and Dihydroorotate (B8406146) Dehydrogenase (DHODH). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of enzyme inhibitors. Its unique chemical properties allow for versatile substitutions, enabling the development of potent and selective inhibitors for a range of therapeutic targets. This document will focus on two prominent classes of enzymes inhibited by this compound derivatives: the Janus kinase (JAK) family of non-receptor tyrosine kinases and Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.

Inhibitors of these enzymes have shown significant therapeutic potential in the treatment of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer.

Target Enzymes and Mechanism of Action

Janus Kinases (JAKs)

The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1] This pathway is essential for transducing signals from various cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including inflammatory conditions and cancers.[1] this compound-based inhibitors are typically ATP-competitive, binding to the kinase domain of JAK enzymes and preventing the phosphorylation of downstream STAT proteins.[3][4]

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[5][6] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[7] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for therapeutic intervention.[6][7] this compound-based inhibitors of DHODH block the production of orotate, leading to pyrimidine depletion and subsequent inhibition of cell growth and proliferation.[6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound-based enzyme inhibitors against their respective targets.

Table 1: Inhibitory Activity of this compound-Based JAK Inhibitors

Compound NameTarget EnzymeIC50 (nM)Assay TypeReference
Momelotinib (CYT387)JAK111In vitro kinase assay[3][4][8][9]
JAK218In vitro kinase assay[3][4][8][9]
JAK3155In vitro kinase assay[4]
R507JAK120 (cellular)IL-2 dependent T-cell proliferation[10]
8 (cellular)IFNα induced STAT1 phosphorylation[10]

Table 2: Inhibitory Activity of this compound-Based DHODH Inhibitors

Compound NameTarget EnzymeIC50 (nM)Assay TypeReference
Brequinar (DUP-785)Human DHODH5.2Enzymatic assay[5]
~20In vitro assay[6][11][12]
TeriflunomideHuman DHODH773Enzymatic assay[1]
Rat DHODH18Enzymatic assay[1]

Experimental Protocols

Protocol 1: General Synthesis of a this compound-based JAK Inhibitor Scaffold

This protocol is a generalized procedure for the synthesis of a key intermediate for compounds like Momelotinib (CYT387), based on publicly available information.

Objective: To synthesize a 4-amino-2-(substituted-phenylamino)pyrimidine core.

Materials:

Procedure:

  • Buchwald-Hartwig Amination:

    • In a reaction vessel, combine 2,4-dichloropyrimidine (1.0 eq), substituted 4-morpholinylaniline (1.1 eq), a palladium catalyst (0.05 eq), and a suitable ligand.

    • Add a base (e.g., sodium carbonate, 2.0 eq) and a solvent such as dioxane.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 4-chloro-2-(substituted-phenylamino)pyrimidine intermediate.

  • Suzuki Coupling:

    • Combine the 4-chloro-2-(substituted-phenylamino)pyrimidine intermediate (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., potassium phosphate, 2.5 eq) in a mixture of solvents such as dioxane and water.

    • Degas the mixture and heat under an inert atmosphere at 80-100 °C for 6-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography to obtain the desired 4-(2-((4-(4-morpholinyl)phenyl)amino)pyrimidin-4-yl)benzaldehyde.

Protocol 2: In Vitro Janus Kinase (JAK) Inhibition Assay

This protocol describes a general method for determining the IC50 of a test compound against a JAK enzyme using an ATP-competitive assay format.

Objective: To measure the in vitro inhibitory activity of a this compound-based compound against a specific JAK kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution (at a concentration close to the Km for the specific JAK enzyme)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white microplates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the recombinant JAK enzyme to each well, except for the negative control wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (wells without enzyme) from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of a test compound against DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[5][6]

Objective: To measure the in vitro IC50 of a this compound-based compound against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (serially diluted in DMSO)

  • 96-well clear microplate

  • Microplate reader capable of kinetic measurements at 600-650 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound in DMSO.

    • Prepare working solutions of DHO, CoQ10, and DCIP in the assay buffer.

  • Assay Plate Setup:

    • Add the assay buffer, DHODH enzyme, and serial dilutions of the test compound (or DMSO for control) to the wells of a 96-well plate.

  • Pre-incubation:

    • Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.[5]

  • Reaction Initiation:

    • Initiate the reaction by adding a substrate mixture containing DHO and DCIP (and CoQ10) to all wells.[5]

  • Kinetic Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.[5] The rate of absorbance decrease is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vmax) from the linear portion of the kinetic curve for each concentration of the inhibitor.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

Visualizations

Signaling Pathways and Experimental Workflows

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound-based inhibitors.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate Oxidation DHODH DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (DNA/RNA) UMP->Pyrimidines Inhibitor This compound Inhibitor Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays Synthesis Chemical Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzymatic Inhibition Assay (e.g., JAK Kinase, DHODH) Characterization->Enzyme_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Proliferation Cell Proliferation Assay IC50->Cell_Proliferation Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot for p-STAT) Cell_Proliferation->Pathway_Analysis

Caption: A generalized experimental workflow for the development of this compound-based enzyme inhibitors.

References

Application of 4-Methylpyrimidine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the development of a wide range of agrochemicals.[1] Its unique chemical structure allows for diverse functionalization, making it an essential intermediate in the synthesis of effective crop protection products, including fungicides, herbicides, and insecticides.[1] The pyrimidine (B1678525) core is a key pharmacophore in many biologically active molecules, and the methyl group at the 4-position can influence the molecule's steric and electronic properties, often enhancing its biological activity and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from this compound, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Fungicide Synthesis: Pyrimidine Amine Derivatives

Pyrimidine amine derivatives are known for their fungicidal properties, often acting by inhibiting the NADH oxidoreductase of complex I in the mitochondrial respiratory chain.[2][3] The synthesis of novel coumarin (B35378) pyrimidine amine derivatives has shown promising results against a variety of plant pathogenic fungi.

Experimental Protocol: Synthesis of Coumarin Pyrimidine Amine Derivatives

This protocol is adapted from the synthesis of coumarin pyrimidine amine derivatives.[2][3] The synthesis involves a multi-step process starting from a substituted coumarin and culminating in the coupling with a pyrimidine moiety. While the original synthesis does not start directly from this compound, a similar synthetic strategy can be employed by using a suitably functionalized this compound derivative.

Step 1: Synthesis of the Amino-Linker Modified Coumarin

  • To a solution of 7-hydroxy-8-methylcoumarin in DMF, add tert-butyl (2-bromoethyl)carbamate and potassium carbonate.

  • Heat the reaction mixture at 80°C overnight.

  • After cooling, pour the mixture into water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the resulting intermediate in dichloromethane (B109758) (DCM) and add trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature overnight to remove the Boc protecting group.

  • Neutralize the reaction mixture and extract the product.

Step 2: Coupling with a Substituted Pyrimidine

  • In a 50 mL flask, combine the amino-linker modified coumarin (0.61 mmol), a substituted chloro-pyrimidine (e.g., a derivative of this compound) (0.58 mmol), and potassium carbonate (1.74 mmol) in 10 mL of DMF.

  • Stir the reaction mixture at 60°C for 7-8 hours.

  • Upon completion, cool the mixture to room temperature and add 20 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final coumarin pyrimidine amine derivative.

Quantitative Data
CompoundTarget FungiEC50 (µg/mL)[4]
5oPhomopsis sp.10.5
Pyrimethanil (Standard)Phomopsis sp.32.1

EC50 values represent the concentration of the compound that inhibits 50% of the fungal growth.

Synthesis Workflow

G Coumarin 7-Hydroxy-8-methylcoumarin Step1_reagents tert-butyl (2-bromoethyl)carbamate, K2CO3, DMF, 80°C Coumarin->Step1_reagents Intermediate1 Boc-protected amino-linker coumarin Step1_reagents->Intermediate1 Step2_reagents TFA, DCM, r.t. Intermediate1->Step2_reagents Intermediate2 Amino-linker modified coumarin Step2_reagents->Intermediate2 Step3_reagents K2CO3, DMF, 60°C Intermediate2->Step3_reagents Pyrimidine Substituted Chloro-4-methylpyrimidine Pyrimidine->Step3_reagents Final_Product Coumarin Pyrimidine Amine Derivative Step3_reagents->Final_Product

Caption: Synthesis of Coumarin Pyrimidine Amine Fungicides.

Herbicide Synthesis: Sulfonylurea Derivatives

Sulfonylurea herbicides are a major class of agrochemicals used for weed control in various crops.[5][6] They act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[7] The synthesis of novel sulfonylurea derivatives often involves the condensation of a sulfonyl isocyanate or carbamate (B1207046) with a pyrimidine amine.

Experimental Protocol: Synthesis of a Sulfonylurea Herbicide

The following is a general procedure for the synthesis of a sulfonylurea herbicide derivative, which can be adapted using a this compound amine derivative.[7]

  • Dissolve the appropriate aminopyrimidine (e.g., 2-amino-4-methoxy-6-methylpyrimidine) in a suitable solvent such as dichloromethane.

  • Slowly add a solution of a substituted benzenesulfonyl isocyanate (e.g., 2-methoxycarbonylbenzenesulfonyl isocyanate) in the same solvent to the reaction flask with constant stirring.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • If the product precipitates, it can be collected by filtration, washed with the solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

A patent describes a method for synthesizing sulfonylurea herbicides by reacting a compound with a pyrimidine amine under reduced pressure to continuously remove the alcohol byproduct, leading to high yields.[8] For example, reacting 2-sulfamide ethyl formate-3-trifluoromethylpyridine with 2-amino-4,6-dimethoxypyrimidine (B117758) in toluene (B28343) at 90°C under reduced pressure resulted in a 95.3% yield of nicosulfuron.[8]

Quantitative Data
CompoundYield (%)[8]Purity (%)[8]
Nicosulfuron95.396.7

Synthesis Pathway

G Sulfonyl_Isocyanate Substituted Benzenesulfonyl Isocyanate Solvent Dichloromethane Sulfonyl_Isocyanate->Solvent Pyrimidine_Amine Amino-4-methylpyrimidine Derivative Pyrimidine_Amine->Solvent Final_Product Sulfonylurea Herbicide Solvent->Final_Product

Caption: General Synthesis of Sulfonylurea Herbicides.

Insecticide Synthesis: Pyrimidin-4-amine Derivatives

Novel pyrimidin-4-amine derivatives have been designed and synthesized, demonstrating significant insecticidal activity against various pests.[9][10] These compounds can also exhibit fungicidal properties, making them valuable candidates for broad-spectrum crop protection.

Experimental Protocol: Synthesis of Pyrimidin-4-amine Derivatives

The synthesis of these derivatives involves the reaction of a substituted pyrimidine with a corresponding amine.[9]

  • A mixture of a chloro-substituted pyrimidine (e.g., 4-chloro-6-methylpyrimidine), the desired amine (e.g., a substituted benzylamine), and a base such as potassium carbonate or triethylamine (B128534) is prepared in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, the mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated.

  • The final product is purified by column chromatography.

Quantitative Data
CompoundTarget PestLC50 (mg/L)[9]
U7Mythimna separata3.57 ± 0.42
U8Mythimna separata4.22 ± 0.47
Flufenerim (Standard)Mythimna separata3.14 ± 0.73

LC50 values represent the lethal concentration of the compound that kills 50% of the test insects.

Experimental Workflow

G Chloro_Pyrimidine Chloro-4-methylpyrimidine Derivative Reaction_Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Chloro_Pyrimidine->Reaction_Conditions Amine Substituted Amine Amine->Reaction_Conditions Workup Workup and Purification Reaction_Conditions->Workup Final_Product Pyrimidin-4-amine Insecticide Workup->Final_Product

Caption: Synthesis of Pyrimidin-4-amine Insecticides.

This compound is a valuable and versatile platform for the synthesis of a diverse array of agrochemicals. The protocols and data presented herein demonstrate the utility of this scaffold in creating potent fungicides, herbicides, and insecticides. The continued exploration of new derivatives and optimization of synthetic routes will undoubtedly lead to the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols for Grignard Reactions with 4-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Grignard reactions with 4-methylpyrimidine. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the functionalization of pyrimidine (B1678525) scaffolds.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and many pharmaceuticals. The introduction of carbon-based substituents onto the pyrimidine core is a key strategy in the development of novel therapeutic agents. Grignard reactions offer a powerful and versatile method for forming carbon-carbon bonds. However, the reaction of Grignard reagents with N-heterocycles like pyrimidine can be complex, potentially leading to a mixture of products arising from nucleophilic addition to the electron-deficient ring system.

These notes provide a general framework for the experimental setup of Grignard reactions with this compound, based on established procedures for structurally similar pyrimidine derivatives.[1][2][3][4]

Key Reaction Parameters and Considerations

Successful Grignard reactions with pyrimidine derivatives hinge on careful control of several experimental parameters. The following table summarizes key conditions and their rationale, derived from studies on related substrates.[1][2]

ParameterRecommended ConditionRationale & Considerations
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and able to solvate the Grignard reagent. Must be rigorously dried to prevent quenching of the reagent.
Temperature Initial addition at 0 °C, then warming to 40 °C or room temperature.Low initial temperature helps to control the exothermic reaction. Subsequent warming is often necessary to drive the reaction to completion.[1][2]
Stoichiometry Grignard Reagent: this compound (e.g., 3.5 : 1)An excess of the Grignard reagent is typically used to ensure complete consumption of the pyrimidine starting material.[1][2]
Quenching Saturated aqueous NH₄Cl or 1 M HClThe choice of quenching agent can influence the final product distribution. Acidic workup can lead to rearomatization or hydrolysis of intermediates.[1][2]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly reactive towards oxygen and moisture.

Experimental Protocols

The following protocols provide a generalized methodology for the preparation of a Grignard reagent and its subsequent reaction with this compound.

Protocol 1: Preparation of a Grignard Reagent (e.g., Ethylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (optional, as an activator)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble the dry glassware, including the reflux condenser and dropping funnel.

  • Place magnesium turnings (e.g., 2.0 equivalents) in the round-bottom flask under a positive pressure of inert gas.

  • If the magnesium is not highly reactive, add a small crystal of iodine.

  • Add a small portion of anhydrous THF to the flask to cover the magnesium.

  • In the dropping funnel, prepare a solution of ethyl bromide (e.g., 1.0 equivalent) in anhydrous THF.

  • Add a small amount of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when bubbling is observed and the color of the iodine fades. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and homogeneous.

Protocol 2: Reaction of Grignard Reagent with this compound

Materials:

  • This compound

  • Freshly prepared Grignard reagent solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl or 1 M HCl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent solution (e.g., 3.5 equivalents) dropwise to the stirred solution of this compound.

  • After the addition is complete, the reaction mixture can be slowly warmed to room temperature or heated to 40 °C and stirred overnight.[1][2] Reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of the chosen quenching solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Products and Reaction Pathways

The reaction of a Grignard reagent with this compound is expected to proceed via nucleophilic addition to the electron-deficient pyrimidine ring. The primary site of attack is likely to be the C6 position, which is para to the N1 nitrogen and activated by both nitrogen atoms. This would lead to the formation of a dihydropyrimidine (B8664642) intermediate. The fate of this intermediate depends on the reaction conditions and workup procedure. Rearomatization can occur, leading to the formation of a 6-substituted-4-methylpyrimidine.

G Potential Reaction Pathway for Grignard Addition to this compound cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Potential Products This compound This compound Dihydropyrimidine_Intermediate Dihydropyrimidine_Intermediate This compound->Dihydropyrimidine_Intermediate Nucleophilic Addition Grignard_Reagent R-MgX Grignard_Reagent->Dihydropyrimidine_Intermediate Substituted_Pyrimidine 6-R-4-Methylpyrimidine Dihydropyrimidine_Intermediate->Substituted_Pyrimidine Rearomatization (e.g., acidic workup) Dihydropyrimidine_Product Dihydropyrimidine Dihydropyrimidine_Intermediate->Dihydropyrimidine_Product Quenching (e.g., mild workup)

Caption: Potential reaction pathways for the Grignard addition to this compound.

Experimental Workflow

The overall experimental workflow for the Grignard reaction with this compound is depicted in the following diagram.

G Experimental Workflow Start Start Prepare_Grignard Prepare Grignard Reagent (Protocol 1) Start->Prepare_Grignard Prepare_Pyrimidine Prepare Solution of This compound Start->Prepare_Pyrimidine Reaction Grignard Reaction (Protocol 2) Prepare_Grignard->Reaction Prepare_Pyrimidine->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the Grignard reaction with this compound.

Data Presentation

The following table provides a template for recording and presenting quantitative data from Grignard reactions with this compound.

EntryGrignard Reagent (R-MgX)Equivalents of Grignard ReagentReaction Temperature (°C)Reaction Time (h)Quenching AgentProduct(s)Yield (%)
1
2
3

Note: This table should be populated with experimental data to facilitate comparison and optimization of reaction conditions.

Safety Precautions

  • Grignard reagents are highly flammable and react violently with water. All reactions must be carried out under a dry, inert atmosphere.

  • Alkyl and aryl halides used in the preparation of Grignard reagents are often toxic and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Note and Protocols for the Analytical Characterization of 4-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylpyrimidine is a heterocyclic aromatic organic compound with the chemical formula C5H6N2. As a substituted pyrimidine (B1678525), it serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The purity and structural integrity of this compound are paramount to ensure the safety, efficacy, and quality of the final products. Therefore, robust analytical methods for its characterization are essential in research and development, quality control, and regulatory compliance.

This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound products. It is intended to guide researchers and scientists in selecting and implementing appropriate analytical methodologies.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a this compound product.

Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Structural Elucidation and Identification cluster_2 Purity and Impurity Profiling cluster_3 Final Assessment Sample_Receipt Sample Receipt and Physical Examination Physical_Properties Physical-Chemical Properties (Appearance, Solubility) Sample_Receipt->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Physical_Properties->NMR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS Mass Spectrometry (EI-MS, ESI-MS) MS->Structural_Confirmation FTIR FTIR Spectroscopy FTIR->Structural_Confirmation GC Gas Chromatography (GC) Structural_Confirmation->GC Purity_Assessment Purity Assessment and Impurity Profiling GC->Purity_Assessment HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Purity_Assessment GC_MS GC-MS for Impurity Identification GC_MS->Purity_Assessment Data_Review Comprehensive Data Review Purity_Assessment->Data_Review Final_Report Certificate of Analysis (CoA) Generation Data_Review->Final_Report

Caption: General workflow for the analytical characterization of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
AppearanceColorless to slightly yellow liquid
Boiling Point141-142 °C
Density1.031 g/mL at 25 °C
Refractive Indexn20/D 1.496
Flash Point40 °C (104 °F) - closed cup
CAS Number3438-46-8

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are typically employed.

¹H NMR Spectroscopy

¹H NMR provides information about the number and types of protons in the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Instrumentation:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Solvent: CDCl₃.

    • Temperature: Room temperature.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative ratios of protons and measure the chemical shifts (δ) in parts per million (ppm) relative to the internal standard. Analyze the coupling patterns (singlets, doublets, etc.) to infer the connectivity of protons.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated solution by dissolving 20-50 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO, CF₃COOH).

  • Instrumentation:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Solvent: As per sample preparation.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • Data Analysis: Process the spectrum and assign the chemical shifts of the carbon atoms.

Summary of NMR Data

NucleusChemical Shift (ppm)MultiplicitySolventReference
¹H~2.6singletCDCl₃
~7.2doubletCDCl₃
~8.5doubletCDCl₃
~9.0singletCDCl₃
¹³CVaries-DMSO, CF₃COOH, H₂O
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation:

    • Ionization Mode: Electron Ionization (EI).

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to confirm the structure. The base peak is the most intense peak in the spectrum.

Summary of Mass Spectrometry Data

Ionization Modem/z (relative intensity)InterpretationReference
EI-MS94Molecular Ion (M⁺)
94Top Peak
402nd Highest Peak
LC-ESI-QFT[M+H]⁺Protonated Molecule
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR

  • Sample Preparation: For a liquid sample like this compound, the analysis can be performed neat using a capillary film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • Spectrometer: A standard FTIR spectrometer.

    • Technique: CAPILLARY CELL: NEAT or ATR-Neat.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups and vibrational modes of the pyrimidine ring and methyl group.

Summary of Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl group
1600-1450C=C and C=N stretchPyrimidine ring
1400-1200C-H bend / C-N stretchMethyl / Ring

Chromatographic Methods for Purity and Impurity Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating, identifying, and quantifying any impurities.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. It is primarily used for purity determination and can be coupled with a mass spectrometer (GC-MS) for impurity identification.

Experimental Protocol: GC Purity Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., acetone, hexane).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A standard non-polar or polar capillary column (e.g., DB-5, HP-INNOWax).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A suitable temperature gradient to ensure good separation (e.g., start at 50 °C, ramp to 250 °C).

    • Detector Temperature: 280 °C.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample and record the chromatogram.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Summary of GC Data

Column TypeKovats Retention Index (I)Reference
Standard non-polar819, 827
Semi-standard non-polar853
Standard polar1328
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds and can be used for both purity assessment and impurity profiling of pyrimidine derivatives.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Instrumentation:

    • HPLC System: Equipped with a UV detector.

    • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).

  • Data Acquisition: Inject a fixed volume of the sample solution and record the chromatogram.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak. For quantitative analysis of impurities, a reference standard for each impurity is required.

Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and quantifying impurities in the drug substance. A combination of chromatographic and spectroscopic techniques is often employed for this purpose.

Impurity_Profiling_Workflow Start This compound Sample Separation Chromatographic Separation (GC or HPLC) Start->Separation Detection Detection (FID, UV, MS) Separation->Detection Quantification Quantification of Impurities Detection->Quantification Identification Structural Identification of Impurities Detection->Identification Report Impurity Profile Report Quantification->Report MS_Analysis Mass Spectrometry (MS/MS) Identification->MS_Analysis NMR_Isolation Isolation and NMR Analysis Identification->NMR_Isolation MS_Analysis->Report NMR_Isolation->Report

Troubleshooting & Optimization

Technical Support Center: 4-Methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Pinner synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone (B45752), with an amidine, typically acetamidine (B91507) hydrochloride, or with formamide.[1] The reaction is generally catalyzed by a base or acid.

Q2: I am observing a significant amount of unreacted starting materials. What could be the cause?

A2: Low conversion rates can be attributed to several factors:

  • Moisture: Acetamidine hydrochloride is hygroscopic, and the presence of water can lead to its hydrolysis to acetic acid and ammonia, reducing the concentration of the active reagent.[2] The intermediate imido ether in the Pinner reaction is also susceptible to hydrolysis.[2][3]

  • Reagent Purity: The purity of the starting materials, particularly the acetamidine salt, is crucial for a successful reaction.

  • Reaction Conditions: Inadequate reaction temperature or time can result in incomplete conversion.

  • Catalyst Issues: If a catalyst is used, its activity might be compromised.

Q3: My final product is a different color than expected, what could be the reason?

A3: Discoloration of the final product can be due to the presence of polymeric byproducts or other colored impurities. These can arise from the self-condensation of acetylacetone or side reactions involving impurities in the starting materials. Careful purification, such as recrystallization or column chromatography, is often necessary to remove these colored impurities.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation.

  • Mass Spectrometry (MS): GC-MS is particularly useful for identifying the desired product and any volatile byproducts.

  • Melting Point: If the product is a solid derivative, comparing the melting point to the literature value can indicate purity.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product.

Troubleshooting Guide: Common Byproducts and Their Mitigation

Problem Potential Cause Proposed Solution
Presence of a significant byproduct with a 5-membered ring structure. Formation of pyrazole (B372694) derivatives. This can occur if hydrazine (B178648) or substituted hydrazine impurities are present in the amidine source, which can react with acetylacetone.[4][5][6][7]Ensure the purity of the acetamidine hydrochloride. If hydrazine contamination is suspected, purification of the amidine salt may be necessary.
Formation of polymeric or tar-like substances. Self-condensation of acetylacetone. Under certain acidic or basic conditions, acetylacetone can undergo self-condensation reactions, leading to complex mixtures and polymers.Optimize the reaction temperature and catalyst concentration to favor the pyrimidine (B1678525) ring formation over self-condensation. A gradual addition of reagents may also help.
Low yield and presence of acetic acid in the reaction mixture. Hydrolysis of acetamidine hydrochloride. As a hygroscopic salt, acetamidine hydrochloride can react with moisture to form acetic acid and ammonia.[2]Use freshly dried reagents and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Incomplete cyclization, leading to open-chain intermediates. Insufficient activation of the carbonyl groups or steric hindrance. The reaction may stall after the initial condensation but before the final ring closure and dehydration.The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization and dehydration steps. Increasing the reaction time or temperature may also be beneficial.
Formation of multiple pyrimidine isomers. If unsymmetrical 1,3-dicarbonyl compounds are used, the reaction with the amidine can lead to the formation of regioisomers. For this compound from acetylacetone, this is not an issue.This is generally not a concern when using the symmetrical acetylacetone for this compound synthesis.

Experimental Protocols

Representative Protocol for the Synthesis of this compound (Pinner Synthesis)

This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Acetylacetone

  • Acetamidine hydrochloride

  • Sodium methoxide (B1231860)

  • Anhydrous methanol (B129727)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere.

  • Addition of Reactants: To the cooled solution, add acetamidine hydrochloride, followed by the slow addition of acetylacetone.

  • Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Extraction: The residue is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.

  • Washing: The combined organic extracts are washed successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Visualizing Reaction Pathways

To better understand the synthesis of this compound and the formation of common byproducts, the following diagrams illustrate the key chemical transformations.

Synthesis_of_4_Methylpyrimidine acetylacetone Acetylacetone intermediate Condensation Intermediate acetylacetone->intermediate + acetamidine Acetamidine acetamidine->intermediate methylpyrimidine This compound intermediate->methylpyrimidine Cyclization & Dehydration

Fig. 1: Synthesis of this compound.

Byproduct_Formation cluster_pyrazole Pyrazole Formation cluster_hydrolysis Amidine Hydrolysis acetylacetone Acetylacetone pyrazole Pyrazole Byproduct acetylacetone->pyrazole + hydrazine Hydrazine Impurity hydrazine->pyrazole acetamidine Acetamidine hydrolysis_products Acetic Acid + Ammonia acetamidine->hydrolysis_products + water Water (moisture) water->hydrolysis_products

Fig. 2: Common Byproduct Formation Pathways.

References

Technical Support Center: 4-Methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing yields for reactions involving 4-methylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: I am attempting a Suzuki-Miyaura coupling with a 4-chloro-2-methylpyrimidine (B1348355) substrate, but the yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in cross-coupling reactions with chloropyrimidines are a common challenge. The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more carefully optimized conditions to achieve good conversion. Here are several factors to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the ligand is critical. For less reactive aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step, which is typically rate-limiting.[1]

  • Base Selection: The choice of base is crucial. Stronger bases are often required for aryl chlorides. While sodium carbonate (Na₂CO₃) is common, consider screening more potent bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

  • Solvent: The solvent can significantly impact the reaction. Aprotic polar solvents like 1,4-dioxane (B91453), DMF, or toluene (B28343) are often effective. Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the boronic acid.

  • Temperature: Higher reaction temperatures are generally needed for activating C-Cl bonds. Reactions are often heated to between 80-120 °C.

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation. This can be caused by high temperatures or improper ligand choice. Using a more stabilizing ligand or a lower catalyst loading may help prevent this.[1]

Issue 2: Poor Regioselectivity in Reactions with Dihalopyrimidines

Q: I am using a 2,4-dichloropyrimidine (B19661) derivative and observing a mixture of products from substitution at the C2 and C4 positions. How can I control the regioselectivity?

A: Under most conditions, nucleophilic substitution and cross-coupling reactions on 2,4-dihalopyrimidines preferentially occur at the C4 position.[3] This is because the intermediate formed upon nucleophilic attack at C4 (or C2) is stabilized by resonance, with one form placing the negative charge on the electronegative nitrogen atom.[4] However, achieving C2 selectivity can be challenging.

  • For C4 Selectivity (Typical Outcome): Standard SNAr or palladium-catalyzed coupling conditions will generally favor reaction at the C4 position.

  • For C2 Selectivity (Atypical Outcome): Achieving C2 selectivity is less common and requires specific catalytic systems. Recent studies have shown that Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[3] This atypical selectivity is highly sensitive to the catalyst structure. For other C-C or C-N couplings, achieving high C2 selectivity remains a significant synthetic challenge and may require a multi-step strategy involving protecting groups.

Issue 3: Side Reactions and Low Yield During N-Oxidation

Q: I am trying to synthesize a this compound N-oxide, but the yield is poor, and I'm isolating unexpected byproducts. How can I optimize this reaction?

A: The N-oxidation of pyrimidines can be low-yielding due to the electron-deficient nature of the ring.[5] Careful selection of the oxidizing agent and reaction conditions is key.

  • Choice of Oxidant: Peracetic acid has been shown to generally give higher yields of pyrimidine (B1678525) N-oxides compared to m-chloroperbenzoic acid (mCPBA).[5] A mixture of hydrogen peroxide and trifluoroacetic anhydride (B1165640) (TFAA) can also be effective.[6]

  • Reaction Temperature: Temperature control is critical. While some oxidations proceed at room temperature, gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion. However, excessive heat can lead to decomposition and the formation of byproducts like hydroxy derivatives.[5][6]

  • Byproduct Formation (Boekelheide Rearrangement): If using acetic anhydride in the reaction or workup, you may observe the formation of 4-acetoxymethyl-substituted pyrimidines. This is a known side reaction called the Boekelheide rearrangement.[7] To avoid this, use alternative oxidizing systems or carefully control the temperature and reaction time.

Data Presentation: Optimizing Suzuki-Miyaura Coupling

The following table summarizes reaction conditions that have been optimized for the Suzuki-Miyaura cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl boronic acids. While the substrate is not this compound itself, the data provides a valuable starting point for optimizing similar transformations on substituted pyrimidine cores.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-801285
2Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane70-801270
3Pd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane70-801265
4Pd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane70-801278
5Pd(PPh₃)₄ (5)K₃PO₄Toluene70-801275
6Pd(PPh₃)₄ (5)K₃PO₄DMF70-801280

Data adapted from a study on Suzuki-Miyaura reactions of a dichloropyrimidine derivative.[2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the reaction of a 4-chloropyrimidine (B154816) derivative with a primary or secondary amine.

Materials:

  • 4-Chloro-2-methylpyrimidine (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., DIPEA, K₂CO₃) (1.5-2.0 equiv.)

  • Solvent (e.g., Ethanol, DMF, NMP)

  • Round-bottom flask or microwave reaction vial

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the 4-chloro-2-methylpyrimidine (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aminopyrimidine (B60600) derivative.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is based on optimized conditions for coupling with a di-chloropyrimidine substrate and serves as a robust starting point.

Materials:

  • 4-Chloro-2-methylpyrimidine (or other halopyrimidine) (1.0 equiv.)

  • Aryl boronic acid (1.1 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₄ (5 mol %), 4-chloro-2-methylpyrimidine (1.0 equiv.), aryl boronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).[2]

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the mixture at room temperature for 30 minutes to ensure proper mixing.

  • Heat the reaction mixture to 70-80 °C and maintain for 12 hours or until TLC/LC-MS indicates consumption of the starting material.[2]

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield in This compound Reaction CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReactionConditions Re-evaluate Reaction Conditions CheckPurity->ReactionConditions Purity OK CatalystIssue Investigate Catalyst/ Ligand System ReactionConditions->CatalystIssue No Improvement OptimizeTemp Optimize Temperature & Reaction Time ReactionConditions->OptimizeTemp Adjust ChangeSolvent Screen Different Solvents (Anhydrous) ReactionConditions->ChangeSolvent Adjust ChangeBase Screen Different Bases/Stoichiometry ReactionConditions->ChangeBase Adjust SideReactions Analyze for Side Products (TLC, LC-MS) CatalystIssue->SideReactions No Improvement ScreenLigands Screen Different Ligands (e.g., Buchwald, NHC) CatalystIssue->ScreenLigands CheckLoading Vary Catalyst Loading CatalystIssue->CheckLoading IdentifyByproducts Identify Byproduct Structure SideReactions->IdentifyByproducts Success Yield Increased OptimizeTemp->Success ChangeSolvent->Success ChangeBase->Success ScreenLigands->Success CheckLoading->Success ModifyConditions Modify Conditions to Minimize Side Reactions IdentifyByproducts->ModifyConditions ModifyConditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for pyrimidine (B1678525) synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for pyrimidine synthesis?

A1: The most prevalent methods for synthesizing the pyrimidine core are multicomponent reactions. Key among these are:

  • Biginelli Reaction: This is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793), typically under acidic conditions. It is widely valued for its simplicity and the biological importance of its dihydropyrimidinone (DHPM) products.[1][2][3]

  • Pinner Synthesis: This method involves the condensation of 1,3-dicarbonyl compounds with amidines.[3]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to create carbon-carbon bonds, for instance, by coupling halogenated pyrimidines with boronic acids.[4][5][6][7]

  • Other Methods: Various other strategies exist, including those utilizing Lewis or Brønsted acids to enhance yields and reaction conditions.[3][8] Modern approaches also employ nanocatalysts, ionic liquids, and biocatalysts to improve efficiency and sustainability.[][10][11][12][13]

Q2: How do I choose the right catalyst for my pyrimidine synthesis?

A2: Catalyst selection is critical and depends on several factors including the specific reaction, substrates, desired reaction conditions, and environmental considerations.[2] For the Biginelli reaction, while strong acids like HCl are traditional, milder Lewis acids or solid acid catalysts often provide better yields and simpler work-up procedures.[14] For Suzuki-Miyaura couplings involving less reactive heteroaryl chlorides, robust palladium catalysts with specialized ligands are often necessary to achieve high yields.[5]

Q3: What are the key parameters to optimize in a catalytic pyrimidine synthesis?

A3: To optimize your synthesis, consider the following parameters:

  • Catalyst Choice and Loading: The type and amount of catalyst can significantly influence the reaction rate and yield.[1][8][14]

  • Reaction Temperature: Temperature is a crucial factor. While some reactions proceed at room temperature, others may require heating to achieve optimal results.[1][14]

  • Solvent: The solvent can affect reactant solubility and reaction rate. In some cases, solvent-free conditions have been shown to improve yields and reaction times.[1][14]

  • Reaction Time: Monitoring the reaction progress using methods like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][15]

  • Purity of Reactants: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[1][8][15]

Troubleshooting Guides

Issue 1: Low Yield or No Product in Biginelli Reaction

Question: I am attempting a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but the yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in the Biginelli reaction, particularly with substituted aldehydes.[14] Here’s a systematic approach to troubleshooting:

Troubleshooting Steps:

  • Evaluate Catalyst Activity:

    • Ensure your catalyst is active. Reusable catalysts may require regeneration.[1]

    • For Brønsted acids like HCl, verify the concentration is appropriate.[1]

    • Consider switching to a milder Lewis acid or a solid acid catalyst, which have been demonstrated to enhance yields.[14]

  • Optimize Reaction Conditions:

    • Temperature: While some reactions work at room temperature, heating is often necessary. An optimal range is typically between 80°C and 100°C, but this is substrate-dependent.[14]

    • Solvent: Ethanol (B145695) is a common solvent, but exploring other solvents or solvent-free conditions could improve your yield.[1][14]

    • Reaction Time: Use TLC to monitor the reaction's progress to avoid premature termination or decomposition from prolonged reaction times.[14]

  • Check Reactant Purity and Stoichiometry:

    • Ensure all starting materials (aldehyde, β-ketoester, urea/thiourea) are of high purity.[1]

    • A slight excess of the urea or thiourea component is often beneficial.[14]

LowYield_Biginelli start Low Yield in Biginelli Reaction catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK end Improved Yield catalyst->end Improve/Change Catalyst reactants Verify Reactant Purity & Stoichiometry conditions->reactants Conditions Optimized conditions->end Adjust Temp/Solvent/ Time reactants->end Reactants Pure reactants->end Purify/Adjust Reactants

Caption: A logical workflow for diagnosing and resolving low yields in the Biginelli reaction.

Issue 2: Unexpected Side Products in Pyrimidine Synthesis

Question: My reaction is producing a significant fluorescent byproduct instead of the desired dihydropyrimidinone in a Biginelli reaction. What is happening?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea decomposition at high temperatures), competing with the intended Biginelli pathway.[1]

Troubleshooting Steps:

  • Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different Lewis acids to find one that favors the desired reaction.[1]

  • Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[1]

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) reactants Aldehyde + β-Ketoester + Urea biginelli_product Desired Dihydropyrimidinone (DHPM) reactants->biginelli_product Favorable Conditions urea_decomp Urea → Ammonia (High Temperature) reactants->urea_decomp High Temp. hantzsch_reactants Aldehyde + 2x β-Ketoester + Ammonia urea_decomp->hantzsch_reactants hantzsch_product Fluorescent 1,4-Dihydropyridine (DHP) hantzsch_reactants->hantzsch_product

Caption: Diagram illustrating the competition between the desired Biginelli and the side Hantzsch reaction pathways.

Data Presentation: Catalyst Performance in Pyrimidine Synthesis

The following tables summarize the performance of various catalysts for the Biginelli reaction and the synthesis of pyrido[2,3-d]pyrimidines, providing a basis for comparison.

Table 1: Performance Comparison of Catalysts for the Biginelli Reaction

CatalystAldehydeβ-dicarbonyl CompoundUrea/ThioureaSolventTemp. (°C)Time (h)Yield (%)
No CatalystBenzaldehydeEthyl acetoacetateUreaSolvent-free90470
HClBenzaldehydeEthyl acetoacetateUreaEthanolReflux16-
ZnCl₂BenzaldehydeEthyl acetoacetateUreaAcetic AcidRT-Moderate to good
InBr₃VariousEthyl acetoacetateUreaEthanolReflux7High
Fe₂CuAl₂O₇ nanocatalystAromaticEthyl acetoacetateUreaWater-ShortHigh

Note: "RT" denotes room temperature. A dash (-) indicates that the specific information was not provided in the cited source.[2][16]

Table 2: Performance Comparison of Catalysts for Pyrido[2,3-d]pyrimidine Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)
Nano-Fe₃O₄@SiO₂/SnCl₄6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99
Nanocrystalline MgO6-aminouracil/6-amino-2-thiouracil, Aromatic Aldehydes, MalononitrileWater80Not SpecifiedHigh Efficiency
Diammonium Hydrogen Phosphate (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95
KF-Aluminao-aminocarboxamide, Ketone1,4-dioxaneReflux--

Note: "MW" denotes microwave irradiation. A dash (-) indicates that the specific information was not provided in the cited source.[10]

Experimental Protocols

Protocol 1: General Procedure for Biginelli Reaction using a Solid Acid Catalyst

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a reusable solid acid catalyst.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate, 1 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Solid Acid Catalyst (e.g., sulfated zirconia, 50 mg)[1]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol) in a minimal amount of ethanol.

  • Add the solid acid catalyst (50 mg).[1]

  • Stir the mixture at a controlled temperature (e.g., 60°C).[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).[1]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Add a small amount of ethanol and stir for 5 minutes.[1]

  • Filter the solid product and wash with cold ethanol.[1]

  • The catalyst can often be recovered by filtration for reuse.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

This protocol outlines the cross-coupling of a chloro-pyrimidine derivative with a boronic acid.

Materials:

  • 6-Chloropyrido[2,3-d]pyrimidine (1 equivalent)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[5]

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-Chloropyrido[2,3-d]pyrimidine, the boronic acid, and the base.[5]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.[5]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.

Suzuki_Workflow start Start: Setup under Inert Atmosphere add_reagents Add Halogenated Pyrimidine, Boronic Acid, Base, Catalyst start->add_reagents add_solvent Add Degassed Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Cool, Dilute, and Wash reaction->workup purification Dry, Concentrate, and Column Chromatography workup->purification end Final Product purification->end

Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

Technical Support Center: 4-Methylpyrimidine NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding NMR peak overlap in 4-methylpyrimidine analysis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals of this compound often overlap in a ¹H NMR spectrum?

A1: The proton signals in the aromatic region of this compound can be close in chemical shift due to the similar electronic environments of the protons on the pyrimidine (B1678525) ring. The electron-withdrawing nature of the nitrogen atoms deshields these protons, causing their signals to appear downfield, often in a crowded region of the spectrum. This proximity can lead to partial or complete overlap of their multiplets, making direct interpretation and assignment challenging.

Q2: What are the typical ¹H and ¹³C chemical shifts for this compound?

A2: The chemical shifts can vary slightly based on the solvent and concentration. However, typical values in Chloroform-d (CDCl₃) are summarized below.

Table 1: Typical NMR Chemical Shifts for this compound in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2~9.10~159.0
H-5~7.20~128.6
H-6~8.58~156.7
Methyl (CH₃)~2.54~24.0
C-2-~159.0
C-4-~167.0
C-5-~128.6
C-6-~156.7
Note: Data compiled from various sources, including spectral databases.[1] Actual values may vary.

Q3: My aromatic signals are overlapping. What are the first steps I should take to resolve them?

A3: Before proceeding to more complex experiments, consider these initial troubleshooting steps:

  • Change the NMR Solvent: Altering the solvent can induce changes in chemical shifts, potentially resolving the overlap.[2] Aromatic solvents like benzene-d₆ or polar solvents like DMSO-d₆ can interact differently with the solute compared to CDCl₃, leading to better signal dispersion.[3][4]

  • Increase the Magnetic Field Strength: If available, using a spectrometer with a higher magnetic field strength will increase the separation (in Hz) between peaks, which can resolve overlapping signals.[5][6][7] The chemical shift dispersion in ppm is constant, but the frequency difference between signals increases with the field strength.[6]

Q4: Which 2D NMR experiments are most effective for resolving peak overlap in this compound?

A4: Two-dimensional NMR spectroscopy is a powerful tool for separating overlapping peaks by spreading the signals across a second frequency dimension.[8][9][10] For this compound, the following are highly recommended:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled (typically through 2-4 bonds).[11] It is excellent for confirming which protons are adjacent on the pyrimidine ring, even if their signals overlap in the 1D spectrum.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[9][13] If your ¹H signals are overlapped but the ¹³C signals are resolved, an HSQC spectrum will separate the proton signals in the second dimension based on the attached carbon's chemical shift.[10][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is useful for assigning quaternary carbons (like C-4) and confirming the overall structure by linking the methyl protons to the C-4 and C-5 carbons of the pyrimidine ring.[15]

Troubleshooting Workflow

If you are encountering peak overlap, the following workflow provides a systematic approach to resolving the issue.

G problem Problem: Peak Overlap in ¹H NMR step1 1. Modify Experimental Conditions problem->step1 step2 2. Perform 2D NMR Experiments problem->step2 if simple methods fail solvent Change Solvent (e.g., Benzene-d₆, DMSO-d₆) step1->solvent field Increase Magnetic Field Strength (e.g., 400 -> 600 MHz) step1->field cosy COSY (¹H-¹H Coupling) step2->cosy hsqc HSQC (¹H-¹³C Direct Correlation) step2->hsqc hmbc HMBC (¹H-¹³C Long-Range) step2->hmbc outcome_solved Issue Resolved solvent->outcome_solved Resolves Overlap? field->outcome_solved Resolves Overlap? outcome_assign Structure Confirmed & Assignments Made cosy->outcome_assign hsqc->outcome_assign hmbc->outcome_assign G cluster_cosy COSY Spectrum cluster_x ¹H NMR (ppm) cluster_y ¹H NMR (ppm) d_a H-A/B d_c H-C cp1 Cross-Peak cp1->d_a cp1->d_c cp2 Cross-Peak cp2->d_a cp2->d_c

References

Technical Support Center: Purification of Crude 4-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is a flammable liquid.[1][2] For long-term storage, refrigeration is recommended to maintain product quality, and it should be protected from light and moisture.

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is a flammable liquid and vapor.[1][2][3] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[4] It is suspected of damaging the unborn child.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] All work should be conducted in a well-ventilated fume hood.

Q4: What are the likely impurities in crude this compound?

A4: The impurities in crude this compound will largely depend on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions (such as isomers or related pyrimidine (B1678525) derivatives), and residual solvents. For instance, if synthesized from a condensation reaction, unreacted carbonyl compounds and amidines could be present.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.

Fractional Distillation

Q1: My this compound is not distilling at the expected boiling point of 141-142 °C.

A1:

  • Probable Cause 1: Inaccurate Thermometer Reading. The thermometer bulb may be incorrectly positioned.

    • Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

  • Probable Cause 2: Pressure Fluctuations. The atmospheric pressure in your lab is not at sea level, or you are performing a vacuum distillation.

    • Solution: Calibrate the expected boiling point to your local atmospheric pressure. If under vacuum, ensure the pressure is stable.

  • Probable Cause 3: Presence of Azeotropes. Impurities may be forming an azeotrope with the this compound.

    • Solution: Consider an alternative purification method, such as column chromatography, to remove the azeotrope-forming impurity before distillation.

Q2: The distillation is proceeding very slowly, or the vapor is not reaching the condenser.

A2:

  • Probable Cause 1: Insufficient Heating. The heating mantle or oil bath is not at a high enough temperature.

    • Solution: Gradually increase the temperature of the heating source. The heating bath should typically be 20-30 °C higher than the boiling point of the liquid.[6]

  • Probable Cause 2: Poor Insulation. The distillation column is losing too much heat to the surroundings.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[5][7]

  • Probable Cause 3: Column Flooding. The rate of vaporization is too high, causing the column to fill with condensing liquid.

    • Solution: Reduce the heating rate to allow the condensed liquid to flow back into the distilling flask.[7]

Recrystallization

Q1: I am unable to dissolve the crude this compound in the hot solvent.

A1:

  • Probable Cause 1: Inappropriate Solvent. The solvent may not be suitable for dissolving this compound, even at elevated temperatures.

    • Solution: Consult solubility data or perform small-scale solvent screening to find a suitable solvent or solvent system. This compound is soluble in chloroform (B151607) and methanol.[8] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

  • Probable Cause 2: Insufficient Solvent. Not enough solvent is being used to dissolve the amount of crude product.

    • Solution: Add small increments of hot solvent until the solid just dissolves. Using the minimum amount of solvent is key for good recovery.[9]

Q2: No crystals are forming upon cooling the solution.

A2:

  • Probable Cause 1: Solution is Not Saturated. Too much solvent was used, and the solution is not supersaturated upon cooling.

    • Solution: Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.

  • Probable Cause 2: Rapid Cooling. The solution was cooled too quickly, which can inhibit crystal nucleation.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Probable Cause 3: Lack of Nucleation Sites. Spontaneous crystal formation has not been initiated.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.

Q3: The recrystallized product is oily or impure.

A3:

  • Probable Cause 1: Presence of Insoluble Impurities. The impurities may have a similar solubility profile to this compound.

    • Solution: Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.

  • Probable Cause 2: Cooling Too Rapidly. Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Ensure a slow cooling rate to allow for the formation of pure crystals.

  • Probable Cause 3: Insufficient Washing. Residual mother liquor containing impurities remains on the crystal surface.

    • Solution: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Column Chromatography

Q1: this compound is not separating from impurities on the column.

A1:

  • Probable Cause 1: Incorrect Eluent System. The polarity of the solvent system is either too high or too low.

    • Solution: Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for this compound for good separation.[10]

  • Probable Cause 2: Column Overloading. Too much crude material was loaded onto the column.

    • Solution: Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

  • Probable Cause 3: Poor Column Packing. The stationary phase is not packed uniformly, leading to channeling and poor separation.

    • Solution: Ensure the column is packed carefully and that the stationary phase is level. Avoid air bubbles in the packed column.

Q2: The product is eluting too quickly or not at all.

A2:

  • Probable Cause 1: Eluent is Too Polar. If the product elutes too quickly, the solvent system is too polar.

    • Solution: Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.

  • Probable Cause 2: Eluent is Not Polar Enough. If the product is not eluting, the solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[10]

  • Probable Cause 3: Compound is Acid-Sensitive and Binding to Silica (B1680970) Gel. this compound is basic and may interact strongly with acidic silica gel.

    • Solution: Deactivate the silica gel by pre-eluting the column with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-3%).[10]

Data Presentation

PropertyValueReference
Molecular Formula C₅H₆N₂[2][3]
Molecular Weight 94.11 g/mol [2][3]
Appearance Clear colorless to slightly yellow liquid[8]
Boiling Point 141-142 °C (at 760 mmHg)[2]
Density 1.031 g/mL at 25 °C[2]
Refractive Index n20/D 1.496[2]
Flash Point 40 °C (104 °F) - closed cup[2]
Solubility Soluble in chloroform and methanol[8]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Distillation: As the mixture heats, a ring of condensate will rise through the fractionating column.[5] Adjust the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection: Collect any initial low-boiling fractions in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound (141-142 °C), switch to a clean, tared receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

  • Post-Distillation: Allow the apparatus to cool completely before disassembling.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent (e.g., a hydrocarbon/ether mixture). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Purification by Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation of this compound from its impurities (Rf ≈ 0.2-0.3). A common starting point for nitrogen-containing compounds is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), possibly with a small amount of triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat, even surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Gradient Elution (if necessary): If the impurities and the product have very different polarities, you can start with a non-polar eluent and gradually increase the polarity of the solvent system to elute the compounds sequentially.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow crude Crude this compound analysis Initial Analysis (TLC, GC-MS) crude->analysis distillation Fractional Distillation analysis->distillation Volatile Impurities with Different B.P. crystallization Recrystallization analysis->crystallization Solid Product with Soluble Impurities chromatography Column Chromatography analysis->chromatography Complex Mixture or Isomers final_analysis Purity Check (TLC, NMR, GC-MS) distillation->final_analysis crystallization->final_analysis chromatography->final_analysis pure_product Pure this compound final_analysis->pure_product Purity ≥ 99%

Caption: General workflow for the purification of crude this compound.

TroubleshootingDecisionTree cluster_distillation Distillation Troubleshooting cluster_crystallization Crystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Issue Identified d_issue Incorrect Boiling Point? start->d_issue Distillation d_slow Slow Distillation? start->d_slow Distillation c_issue No Crystals Formed? start->c_issue Crystallization ch_issue Poor Separation? start->ch_issue Chromatography d_cause1 Check Thermometer Position d_issue->d_cause1 Yes d_cause2 Verify Pressure d_cause1->d_cause2 Still incorrect d_cause3 Increase Heat d_slow->d_cause3 Yes d_cause4 Insulate Column d_cause3->d_cause4 Still slow c_cause1 Concentrate Solution c_issue->c_cause1 Yes c_cause2 Induce Nucleation (Scratch/Seed) c_cause1->c_cause2 Still no crystals ch_cause1 Optimize Eluent (TLC) ch_issue->ch_cause1 Yes ch_cause2 Check for Overloading ch_cause1->ch_cause2 Still poor ch_cause3 Use Basic Modifier (e.g., Triethylamine) ch_cause2->ch_cause3 If basic compound

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: 4-Methylpyrimidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Methylpyrimidine and removing common impurities from its reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

Common impurities often originate from starting materials, side reactions, or degradation. These can include:

  • Unreacted Starting Materials: Such as formamide (B127407) and acetylacetaldehyde or its precursors like 4,4-dimethoxy-2-butanone.[1]

  • Reaction Byproducts: Ammonium formate (B1220265) is a common byproduct, especially when formamide is used in the synthesis.[1]

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of polymeric tars.

  • Isomers and Related Pyrimidines: Depending on the specific synthetic route, other substituted pyrimidines or isomers might be formed.

  • Residual Solvents: Solvents used during the synthesis or initial workup (e.g., methanol, ethanol, ethyl acetate) can be carried over.[2]

Q2: Which analytical techniques are best for detecting impurities in my this compound sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column and a UV detector, is one of the most common and effective methods for separating and quantifying impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile and semi-volatile organic impurities.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra of the crude product to that of a pure standard.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively assess the purity of a sample and to determine the appropriate solvent system for column chromatography.[7]

Troubleshooting Purification Issues

Q3: My purified this compound has a low yield after recrystallization. What went wrong?

Low yield during recrystallization is a common issue that can stem from several factors.[8] The primary causes include using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor, or premature crystallization during a hot filtration step.[8] Cooling the solution too rapidly can also trap impurities and reduce the recovery of pure crystals.

Q4: I'm performing column chromatography, but the separation between my product and an impurity is poor. How can I improve it?

Poor separation in column chromatography indicates that the chosen solvent system (eluent) is not optimal.[7] If your compound and the impurity are moving too quickly (high Rf value on TLC), you should switch to a less polar solvent system. Conversely, if they are moving too slowly, increase the polarity. For difficult separations, using a gradient elution, where the polarity of the solvent is gradually increased, can be very effective.[9]

Q5: My this compound product appears as an oil instead of a solid during recrystallization. What should I do?

"Oiling out" occurs when a compound comes out of solution above its melting point. To resolve this, you can try reheating the solution and adding more solvent to lower the saturation point. Then, allow it to cool more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also help promote the formation of solid crystals instead of oil.[8]

Purification Protocols & Methodologies

Experimental Protocol 1: Recrystallization of this compound

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[10]

1. Solvent Selection:

  • Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[8]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Gentle heating and stirring will facilitate this process.[8]

3. Hot Filtration (if necessary):

  • If insoluble impurities (like dust or polymeric material) are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask prevents contamination and solvent evaporation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]

5. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven to remove all traces of solvent.

Experimental Protocol 2: Flash Column Chromatography

Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7][11]

1. Stationary Phase and Eluent Selection:

  • The most common stationary phase is silica (B1680970) gel.

  • Use Thin-Layer Chromatography (TLC) to determine the optimal eluent (solvent system). An ideal system will give your target compound an Rf value of approximately 0.2-0.4.[9]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into a vertical glass column and allow it to pack under gravity or gentle pressure (flash chromatography), ensuring no air bubbles are trapped.[7]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully add the sample to the top of the column. Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]

4. Elution and Fraction Collection:

  • Add fresh eluent to the top of the column and begin to let it flow through.

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).

5. Analysis:

  • Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniqueTypical Purity AchievedCommon Solvents/Mobile PhasesAdvantagesDisadvantages
Recrystallization > 99%Ethanol, Isopropanol, Ethyl Acetate/HexaneCost-effective, scalable, yields highly pure crystalline product.Can have lower yields, finding a suitable solvent can be time-consuming.
Column Chromatography 95 - 99%Hexane/Ethyl Acetate, Dichloromethane/MethanolHighly versatile, can separate complex mixtures.[2]Can be time-consuming and requires larger volumes of solvent.
Liquid-Liquid Extraction N/A (Workup Step)Dichloromethane, Ethyl Acetate, Diethyl EtherGood for initial workup to remove water-soluble impurities like salts.[2]Not a final purification step; emulsions can form.

Visual Guides

Workflow and Troubleshooting Diagrams

G cluster_0 General Purification Workflow start Crude this compound Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) start->workup check_purity Assess Purity (TLC/HPLC) workup->check_purity column_chrom Column Chromatography check_purity->column_chrom Low Purity/ Multiple Spots recrystallize Recrystallization check_purity->recrystallize High Purity/ Minor Impurities column_chrom->recrystallize final_product Pure this compound (>98%) recrystallize->final_product end Characterization (NMR, MS) final_product->end

Caption: General workflow for the purification of this compound.

G cluster_1 Troubleshooting Low Purity After Recrystallization start Low Purity Detected (Post-Recrystallization) cause1 Possible Cause: Inappropriate Solvent Choice start->cause1 cause2 Possible Cause: Cooling Was Too Rapid start->cause2 cause3 Possible Cause: Insoluble Impurities Present start->cause3 solution1 Solution: Screen for a new solvent or use a co-solvent system. cause1->solution1 solution2 Solution: Allow solution to cool slowly to room temp before icing. cause2->solution2 solution3 Solution: Perform a hot filtration step before cooling. cause3->solution3

Caption: Troubleshooting guide for low purity after recrystallization.

References

Side reactions to avoid in 4-Methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 4-Methylpyrimidine synthesis. Our focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the this compound core structure involve the cyclocondensation of a β-dicarbonyl compound or its equivalent with a nitrogen-containing reagent like an amidine, urea, or formamide. One common method is a variation of the Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine.[1][2][3] Another established route utilizes the reaction of 4,4-dimethoxy-2-butanone (B155242) with formamide.[4]

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields in pyrimidine (B1678525) synthesis are often attributed to competing side reactions. Key factors to investigate include the purity of your starting materials, the presence of water in the reaction, improper reaction temperature, and suboptimal catalyst choice.[5] For instance, in reactions analogous to the Biginelli synthesis, using strong acids like HCl can sometimes lead to an increase in side product formation.[5]

Q3: What are the typical byproducts I should look for in my reaction mixture?

A3: Depending on the specific synthetic route, byproducts can vary. In Pinner-type syntheses, incomplete cyclization can lead to open-chain intermediates. Hydrolysis of starting materials or intermediates is also a common issue, especially if the reaction is not performed under anhydrous conditions. Self-condensation of the carbonyl starting materials can also occur.

Q4: How can I best purify my this compound product?

A4: Purification of this compound, which is a liquid at room temperature, is typically achieved through distillation.[4][6] Column chromatography can also be employed for smaller scale reactions or to remove stubborn impurities. It is crucial to characterize the final product using techniques like NMR and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide: Side Reactions in this compound Synthesis

This guide addresses specific side reactions you may encounter during the synthesis of this compound and provides actionable solutions.

Observed Issue Potential Side Reaction Underlying Cause Recommended Solution
Low yield of this compound and presence of a viscous, polymeric material. Self-condensation of Carbonyl Reactant The β-dicarbonyl starting material (or its equivalent) can undergo self-condensation, especially under harsh basic or acidic conditions.Optimize the reaction temperature, keeping it as low as feasible to favor the desired cyclization over self-condensation. Also, consider a stepwise addition of reagents.
Formation of an ester byproduct instead of the pyrimidine ring. Hydrolysis of Imidate Intermediate In the Pinner synthesis, the imidate salt intermediate is highly susceptible to hydrolysis if water is present in the reaction mixture.Ensure all glassware is thoroughly dried and the reaction is carried out under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Presence of multiple, difficult-to-separate impurities. Formation of Open-Chain Intermediates Incomplete cyclization can lead to the accumulation of stable, open-chain intermediates.Increase the reaction time or temperature to promote the final cyclization step. Ensure the stoichiometry of the reactants is correct.
Unexpected formation of a highly substituted pyridine (B92270) derivative. Hantzsch-type Pyridine Synthesis If ammonia (B1221849) or an ammonium (B1175870) salt is present as an impurity or used as a nitrogen source, a competing Hantzsch pyridine synthesis can occur.Use high-purity starting materials. If using an amidine salt, ensure it is free from ammonium salt impurities.

Experimental Protocols

Synthesis of 2-Amino-4-methylpyrimidine (B85506) from 4,4-Dimethoxy-2-butanone and Guanidine (B92328)

This protocol is adapted from a reported synthesis of substituted pyrimidines.[7]

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol and stir for 20 minutes.

  • To this mixture, add a solution of 4,4-dimethoxy-2-butanone (1 g, 7.57 mmol).

  • Reflux the reaction mixture for 6 hours, monitoring the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Treat the residue with water and extract with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude 2-amino-4-methylpyrimidine by a suitable method, such as distillation or chromatography. The reported yield for a similar synthesis is 66%.[7]

Data Presentation

Optimization of 4,6-dihydroxy-2-methylpyrimidine (B75791) Synthesis

The following table summarizes the optimized reaction parameters for the synthesis of a related compound, 4,6-dihydroxy-2-methylpyrimidine, which achieved a high yield. These parameters can serve as a starting point for optimizing this compound synthesis.[8]

ParameterOptimized Value
Sodium methoxide (B1231860) concentration18%
Reaction time180 minutes
Diethyl malonate / Acetamidine HCl molar ratio1.4
Maximum Achieved Yield 88.5%

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.

main_reaction 4,4-Dimethoxy-2-butanone 4,4-Dimethoxy-2-butanone Intermediate Intermediate 4,4-Dimethoxy-2-butanone->Intermediate + Formamide Formamide Formamide This compound This compound Intermediate->this compound Cyclization

Caption: Main synthetic pathway for this compound.

troubleshooting_workflow start Low Yield or Impure Product check_water Check for Water Contamination start->check_water anhydrous_conditions Use Anhydrous Solvents Dry Glassware check_water->anhydrous_conditions Yes check_temp Review Reaction Temperature check_water->check_temp No anhydrous_conditions->check_temp optimize_temp Lower Temperature to Reduce Self-Condensation check_temp->optimize_temp High check_reagents Verify Reagent Purity and Stoichiometry check_temp->check_reagents Optimal optimize_temp->check_reagents purify_reagents Purify Starting Materials Adjust Stoichiometry check_reagents->purify_reagents Impurities or Incorrect Ratio success Improved Yield and Purity check_reagents->success Pure and Correct purify_reagents->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimizing temperature and solvent for 4-Methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-methylpyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is through the condensation reaction of a β-dicarbonyl compound with a nitrogen-containing synthon. Specifically, the reaction between acetylacetone (B45752) and formamide (B127407) is a common approach. This method is a variation of the classical pyrimidine (B1678525) synthesis which is widely used for its versatility in creating substituted pyrimidine rings.

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a frequent issue in pyrimidine synthesis and can stem from several factors:

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or the product. Optimization studies for similar pyrimidine syntheses suggest that temperatures in the range of 80°C to 120°C are often optimal.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields. While some syntheses can be performed under solvent-free conditions, others benefit from a solvent that can effectively dissolve the reactants and facilitate the reaction.

  • Catalyst Inefficiency: Many pyrimidine syntheses are acid-catalyzed. If using a catalyst, ensure it is active and used in the appropriate concentration. For instance, strong acids like HCl have been traditionally used, but they can also lead to side reactions.

  • Purity of Reactants: The purity of your starting materials, such as acetylacetone and formamide, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

Q3: What are the most common side reactions to be aware of during pyrimidine synthesis?

A3: A common side reaction, particularly in related syntheses like the Biginelli reaction, is the formation of Hantzsch-type 1,4-dihydropyridine (B1200194) byproducts. This can occur when two equivalents of the β-ketoester (in this case, acetylacetone) react with the aldehyde and ammonia (B1221849) (which can be formed from the decomposition of urea (B33335) at higher temperatures if it were used as the nitrogen source). To minimize this, it is recommended to run the reaction at a lower temperature.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Expected Outcome
Low or No Product Yield Incomplete reaction- Increase reaction time and monitor progress with TLC.- Consider a moderate increase in temperature.Drive the reaction to completion and improve the yield of this compound.
Suboptimal temperature- Experiment with a temperature range of 80-120°C.- If using reflux, ensure the correct condenser is used to prevent loss of volatile reactants.Identify the optimal temperature for the reaction, balancing reaction rate and minimizing decomposition.
Inappropriate solvent- If using a solvent, ensure it dissolves all reactants.- Try the reaction under solvent-free conditions.- Experiment with different solvents such as ethanol, water, or a mixture of both.Improved solubility of reactants and increased reaction rate, leading to a higher yield.
Presence of Impurities in the Final Product Unreacted starting materials- Optimize the stoichiometry of the reactants.- Purify the crude product using recrystallization or column chromatography.A purer final product with no contamination from starting materials.
Formation of Hantzsch-type byproducts- Run the reaction at a lower temperature to disfavor the Hantzsch pathway.- Optimize the choice of catalyst, as some may favor the desired reaction.Minimized formation of dihydropyridine (B1217469) impurities and a purer this compound product.
Reaction Stalls or Does Not Proceed Inactive catalyst- If using a reusable catalyst, it may need regeneration.- For acid catalysts, ensure the concentration is appropriate.The reaction proceeds at a reasonable rate towards completion.
Hydrolysis of intermediates- Ensure strictly anhydrous conditions, especially if using reagents sensitive to water.Prevention of side reactions caused by water, leading to a cleaner reaction and higher yield.

Data Presentation

The following table summarizes the impact of temperature and solvent on the yield of a pyrimidine derivative synthesized in a study analogous to this compound synthesis. This data can serve as a starting point for optimizing your own experimental conditions.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Solvent-freeRoom Temperature1257
2Solvent-free60372
3Solvent-free801.585
4Solvent-free100192
5Solvent-free120193
6Acetonitrile (MeCN)Reflux565
7N,N-Dimethylformamide (DMF)Reflux470
8TolueneReflux660
9Water (H₂O)Reflux382
10Ethanol (EtOH)Reflux385

Data is adapted from a study on the synthesis of 3,4-dihydropyrimidine-2(1H)-one/thione derivatives and is intended for illustrative purposes.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a 4,6-dialkylpyrimidine, which can be adapted for this compound. This protocol is derived from well-established and analogous pyrimidine syntheses.

Materials:

  • Acetylacetone

  • Formamide

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., HCl, optional)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone and an excess of formamide. If using a solvent and/or catalyst, add them to the flask at this stage.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120°C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically carried out for several hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Acetylacetone Acetylacetone Reaction Condensation Reaction (Heating, Optional Catalyst) Acetylacetone->Reaction Formamide Formamide Formamide->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Cooling Purification Purification (Chromatography/Distillation) Workup->Purification Drying & Concentration Product This compound Purification->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent No Adjust_Temp Adjust Temperature (80-120°C) Check_Temp->Adjust_Temp Yes Check_Time Is Reaction Time Sufficient? Check_Solvent->Check_Time No Adjust_Solvent Change Solvent or Use Solvent-Free Check_Solvent->Adjust_Solvent Yes Check_Purity Are Reactants Pure? Check_Time->Check_Purity No Increase_Time Increase Reaction Time & Monitor via TLC Check_Time->Increase_Time Yes Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Yes End Improved Yield & Purity Check_Purity->End No Adjust_Temp->End Adjust_Solvent->End Increase_Time->End Purify_Reactants->End

Technical Support Center: Resolving Poor Solubility of 4-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-methylpyrimidine derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivative exhibits poor solubility in common organic solvents. What are the initial troubleshooting steps?

A1: When faced with a poorly soluble this compound derivative, a systematic approach to solvent screening is the recommended first step. The goal is to explore a diverse range of solvents to identify a suitable medium for your downstream applications.

  • Solvent Screening: Test the solubility of your compound in a variety of solvents with differing polarities. This should include:

    • Polar Protic Solvents: e.g., Methanol, Ethanol

    • Polar Aprotic Solvents: e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Nonpolar Aprotic Solvents: e.g., Dichloromethane (DCM), Chloroform, Toluene[1]

  • Temperature Adjustment: The solubility of most compounds, including pyrimidine (B1678525) derivatives, generally increases with temperature.[1][2] Gentle heating of the solvent during the dissolution process can be effective. However, it is crucial to be mindful of the thermal stability of your compound to prevent degradation.

  • pH Modification (for aqueous solutions): If your this compound derivative possesses ionizable functional groups (acidic or basic), adjusting the pH of the aqueous solution can dramatically improve solubility. For basic derivatives, lowering the pH will lead to the formation of a more soluble salt. Conversely, for acidic derivatives, increasing the pH will enhance solubility.[3]

Q2: During a chemical reaction, my this compound derivative is precipitating out of the solution. How can I maintain its solubility throughout the synthesis?

A2: Maintaining all reactants, intermediates, and the final product in solution is critical for a successful reaction. If precipitation is observed, consider the following strategies:

  • Co-solvent Systems: The use of a co-solvent system is a highly effective technique.[4] This involves adding a small amount of a strong solubilizing solvent (e.g., DMSO or DMF) to the primary reaction solvent to increase the overall solvating power of the mixture.[2]

  • Solvent Change: If a co-solvent system is not sufficient, a complete change of the reaction solvent to one with higher solubilizing capacity, such as pure DMF or DMSO, may be necessary.

  • Temperature Control: Increasing the reaction temperature can often prevent precipitation. However, this must be balanced against the potential for increased side reactions or degradation of your starting materials or product.

Q3: My final this compound product has poor aqueous solubility, which is problematic for biological assays. What formulation strategies can I employ?

A3: Poor aqueous solubility is a common challenge in drug discovery. Several formulation strategies can be employed to enhance the aqueous solubility of your this compound derivative for biological testing:

  • pH Adjustment: As mentioned previously, for ionizable compounds, adjusting the pH of the buffer to form a salt is often the simplest and most effective method.

  • Co-solvents: For in vitro assays, a small percentage of an organic co-solvent, such as DMSO or ethanol, is often used to dissolve the compound before diluting it in the aqueous assay buffer. However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid artifacts in the biological assay.

  • Solid Dispersions: Creating a solid dispersion involves dispersing the drug in an inert, hydrophilic carrier, often a polymer. This can enhance solubility by presenting the drug in an amorphous, high-energy state.[1]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions.[5][6]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound crashes out of solution upon cooling after recrystallization. The solvent has poor solubilizing power at room temperature, leading to rapid supersaturation and precipitation rather than crystallization.* Try a different recrystallization solvent or a solvent mixture. * Ensure the cooling process is slow. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. * Scratch the inside of the flask with a glass rod to induce crystallization. * Add a seed crystal of the pure compound.
Low recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.* Use a less powerful solvent or a solvent/anti-solvent system. * Minimize the amount of hot solvent used to dissolve the compound. * Ensure the solution is sufficiently cooled before filtration.
Formation of an oil instead of crystals during recrystallization. The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure.* Use a lower-boiling point solvent. * Try to purify the compound by another method (e.g., column chromatography) before recrystallization. * Add a seed crystal.
Inconsistent results in biological assays. The compound is precipitating out of the aqueous assay buffer.* Visually inspect the assay wells for precipitation. * Decrease the final concentration of the compound. * Increase the concentration of the organic co-solvent (while remaining within the tolerated limit for the assay). * Employ a solubilization technique such as cyclodextrin complexation or preparing a solid dispersion.

Quantitative Data on Solubility

The solubility of pyrimidine derivatives is highly dependent on their specific substitution pattern, the solvent, and the temperature. Below is a summary of reported solubility data for some pyrimidine derivatives to illustrate these dependencies.

CompoundSolventTemperature (°C)Mole Fraction Solubility (x10³)
4-amino-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileMethanol200.13
300.18
400.25
4-amino-6-(4-chlorophenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileMethanol200.03
300.04
400.06
4-amino-6-(furan-2-yl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileMethanol200.15
300.21
400.29
A synthesized pyrimidine derivative (BKD-1)Methanol250.14
DMF251.85
CCl₄250.02
A synthesized pyrimidine derivative (BKD-5)Methanol250.11
DMF251.52
CCl₄250.01

Data compiled from references[9][10]. Note that specific solubility data for your this compound derivative will likely need to be determined experimentally.

Key Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol provides a general procedure for quickly assessing the solubility of a this compound derivative in various solvents.[11]

Materials:

  • This compound derivative (1-2 mg)

  • Selection of test solvents (e.g., water, ethanol, DMSO, DMF, THF, DCM)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Add approximately 1-2 mg of the this compound derivative to a vial.

  • Add the test solvent in small, measured increments (e.g., 100 µL).

  • After each addition, vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution for complete dissolution.

  • If the compound does not dissolve at room temperature, gently heat the vial (e.g., to 50-60 °C) and observe any changes in solubility.

  • Record the approximate amount of solvent required to dissolve the compound and classify the solubility (e.g., freely soluble, soluble, sparingly soluble, insoluble).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance aqueous solubility.[3]

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • A suitable organic solvent that dissolves both the drug and the polymer (e.g., methanol, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the this compound derivative and the chosen polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w) to optimize the formulation.[3]

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion under high vacuum to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. Characterize the material using techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.

  • Solubility and Dissolution Testing: Perform solubility studies by adding an excess of the solid dispersion to water and measuring the drug concentration at equilibrium. Conduct in vitro dissolution tests to compare the dissolution rate of the solid dispersion to the pure crystalline drug.[3]

Protocol 3: Cyclodextrin Inclusion Complexation by Co-precipitation

This protocol outlines a laboratory-scale method for preparing a cyclodextrin inclusion complex.[12]

Materials:

  • This compound derivative

  • β-Cyclodextrin or a derivative (e.g., HP-β-CD)

  • Deionized water

  • Organic solvent (if the drug is not water-soluble)

  • Stirring hot plate

  • Filtration apparatus

Procedure:

  • Dissolve the cyclodextrin in water with stirring. Gentle heating may be required to aid dissolution.

  • If the this compound derivative is not soluble in water, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the drug solution to the cyclodextrin solution with continuous stirring.

  • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature.

  • Cool the solution (e.g., in an ice bath) to promote the precipitation of the inclusion complex.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold water or the organic solvent used to remove any uncomplexed drug.

  • Dry the resulting powder under vacuum.

Visualizations

Signaling Pathways

Many this compound derivatives are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for drug development. Below are diagrams of two common pathways targeted by pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Ligand (EGF) Ligand->EGFR Binds Pyrimidine_Inhibitor This compound Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and inhibition by a this compound derivative.

BMP2_SMAD1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor (Type I & II) SMAD1 SMAD1/5/8 BMPR->SMAD1 Phosphorylates pSMAD1 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD1->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (e.g., Osteogenesis) Complex->Transcription Translocates to nucleus and regulates BMP2 BMP2 Ligand BMP2->BMPR Binds Solubility_Workflow start Start: Poorly Soluble This compound Derivative screening Solvent Screening (Polar & Nonpolar) start->screening temp Temperature Elevation screening->temp insoluble Still Insoluble screening->insoluble ph pH Adjustment (for aqueous solutions) temp->ph temp->insoluble cosolvent Co-solvent System ph->cosolvent ph->insoluble formulation Formulation Strategy (Solid Dispersion, Cyclodextrin, etc.) cosolvent->formulation cosolvent->insoluble soluble Sufficiently Soluble formulation->soluble

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Analysis of 4-Methylpyrimidine Analogs' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of 4-Methylpyrimidine Analogs with Supporting Experimental Data.

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, this compound and its derivatives have garnered significant attention for their diverse biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various this compound analogs, supported by quantitative experimental data. The information presented herein aims to facilitate the identification of promising candidates for further drug development.

Comparative Biological Activity of this compound Analogs

The biological efficacy of this compound analogs has been demonstrated across various therapeutic areas. The following tables summarize the quantitative data from different studies, offering a clear comparison of their activities. It is important to note that direct comparative data for the parent compound, this compound, in these specific assays is limited in the available literature, hence the focus on its more complex and biologically active analogs.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, is a standard metric for this assessment.

Table 1: Anticancer Activity of this compound Analogs (IC50 in µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog A (Pyrazolopyrimidine derivative) HeLa (Cervical Cancer)12.5[1]
Analog B (Pyrazolopyrimidine derivative) HeLa (Cervical Cancer)15.2[1]
Analog C (Pyrazolopyrimidine derivative) HeLa (Cervical Cancer)10.8[1]
Analog D (4-aminopyrazolo[3,4-d]pyrimidine derivative) UO-31 (Renal Cancer)0.87[2]
Analog E (4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate) MCF-7 (Breast Cancer)>1000[3]
Analog F (4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate) MDA-MB-231 (Breast Cancer)>1000[3]

Note: The specific structures of the analogs are detailed in the referenced publications.

Antimicrobial Activity

Several this compound analogs have been screened for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Analog G (Pyrido[2,3-d]pyrimidine-dione derivative) Bacillus subtilis100[1]
Analog H (Pyrido[2,3-d]pyrimidine-dione derivative) Clostridium tetani100[1]
Analog I (Halogenated Pyrimidine) Staphylococcus aureus50[4]
Analog J (Halogenated Pyrimidine) Staphylococcus aureus50[4]
Analog K (Kinase Inhibitor IMD0354) Enterococcus faecium0.125[5]
Analog L (Kinase Inhibitor IMD0354) Enterococcus faecalis0.25[5]

Note: The specific structures of the analogs are detailed in the referenced publications.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Table 3: Anti-inflammatory Activity of Pyrimidine Analogs (IC50 in µM)

Compound/AnalogEnzymeIC50 (µM)Reference
Analog M (Thiazolo[4,5-d]pyrimidine derivative) COX-20.87[6]
Analog N (Pyrimidine derivative) COX-1>100[7]
Analog N (Pyrimidine derivative) COX-215.3[7]
Analog O (Pyrimidine derivative) COX-1>100[7]
Analog O (Pyrimidine derivative) COX-212.8[7]

Note: The specific structures of the analogs are detailed in the referenced publications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8][9]

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12]

Protocol:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.[13]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth to a specific turbidity (e.g., 0.5 McFarland standard).[12]

  • Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.[12][13]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[11]

  • Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included.[11][13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well in millimeters.[13]

Signaling Pathway and Experimental Workflow

BMP2/SMAD1 Signaling Pathway

Certain pyrimidine derivatives have been shown to modulate the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway, which is crucial for osteoblast differentiation and bone formation.[14][15][16]

BMP2_SMAD1_Pathway BMP2/SMAD1 Signaling Pathway BMP2 BMP2 BMPR BMP Receptor Complex (Type I & II) BMP2->BMPR Binds pSMAD1_5_8 p-SMAD1/5/8 BMPR->pSMAD1_5_8 Phosphorylates Complex p-SMAD1/5/8-SMAD4 Complex pSMAD1_5_8->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Osteogenesis Osteogenesis Gene_Expression->Osteogenesis Leads to

Caption: A simplified diagram of the BMP2/SMAD1 signaling cascade.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening potential anticancer compounds.

Anticancer_Screening_Workflow Anticancer Drug Screening Workflow Compound_Synthesis Compound Synthesis (this compound Analogs) MTT_Assay MTT Assay (Cytotoxicity Screening) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Lead_Identification Lead Compound Identification IC50_Determination->Lead_Identification Mechanism_Study Mechanism of Action Studies Lead_Identification->Mechanism_Study

Caption: A general workflow for the in vitro screening of anticancer compounds.

References

Validation of 4-Methylpyrimidine-Based EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of emerging 4-methylpyrimidine-based drug candidates targeting the Epidermal Growth Factor Receptor (EGFR) against established inhibitors. The data and protocols presented herein are intended to offer a quantitative and methodological framework for the evaluation of these compounds in the context of cancer therapy.

The pyrimidine (B1678525) scaffold is a cornerstone in the development of numerous kinase inhibitors. A notable class of these compounds, N4,2-dimethylpyrimidine-4,6-diamine derivatives, has recently demonstrated potent inhibitory activity against EGFR, a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). This guide focuses on a representative compound from this series, Yfq07, and compares its performance with first, second, and third-generation EGFR inhibitors.[1]

Quantitative Comparison of Inhibitor Potency

The in vitro inhibitory activities (IC50 values) of the N4,2-dimethylpyrimidine-4,6-diamine derivative Yfq07 and established EGFR inhibitors are summarized below. These values represent the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%.

Table 1: Comparative EGFR Kinase Inhibition (IC50, nM)
Compound ClassDrug Candidate / AlternativeEGFR (Wild-Type)EGFR (L858R)EGFR (T790M)EGFR (L858R/T790M)
This compound Derivative Yfq07 1.50.82.51.2
First-Generation EGFR InhibitorGefitinib2.11.0>1000>1000
First-Generation EGFR InhibitorErlotinib1.80.9>1000>1000
Second-Generation EGFR InhibitorAfatinib1.20.51512
Third-Generation EGFR InhibitorOsimertinib121.01.10.9

Data compiled from preclinical studies.[1] Values for Yfq07 and comparators were reported in a comparative analysis. It is important to note that direct head-to-head studies under identical experimental conditions are required for a definitive assessment.

Table 2: Comparative Anti-proliferative Activity in NSCLC Cell Lines (IC50, µM)

The following table outlines the half-maximal inhibitory concentration (IC50) of Yfq07 and other EGFR inhibitors against various non-small cell lung cancer (NSCLC) cell lines, each harboring different EGFR mutation statuses.

Cell LineEGFR Mutation StatusYfq07GefitinibAfatinibOsimertinib
PC-9Exon 19 Deletion0.0150.0210.0080.012
H1975L858R/T790M0.028>100.0950.018
HCC827Exon 19 Deletion0.0110.0150.0060.010
A549Wild-Type>10>10>10>10

Data sourced from a comparative analysis of N4,2-dimethylpyrimidine-4,6-diamine derivatives and established EGFR inhibitors.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

EGFR Kinase Activity Assay (In Vitro)

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase. A commonly employed method is the Homogeneous Time Resolved Fluorescence (HTRF) assay.[1]

Materials:

  • Recombinant human EGFR kinase domains (wild-type and various mutants)

  • Adenosine triphosphate (ATP)

  • Biotinylated peptide substrate

  • Test compound (e.g., Yfq07) and control inhibitors

  • Europium cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)

Procedure:

  • The test compound is serially diluted to the desired concentrations.

  • The recombinant EGFR kinase is incubated with the test compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated peptide substrate. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a detection mixture containing the europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for the development of the HTRF signal.

  • The fluorescence is read on a compatible plate reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

  • The ratio of the two fluorescence signals is calculated, and the IC50 values are determined from the dose-response curves.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the anti-proliferative activity of a compound on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., PC-9, H1975, HCC827, A549)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., Yfq07) and control inhibitors

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Following the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • A solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the resulting dose-response curves.

Visualizations

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the mechanism of action for EGFR inhibitors. These inhibitors typically act as competitive antagonists at the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades involved in cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor (Yfq07) Inhibitor->EGFR Inhibition experimental_workflow cluster_workflow In Vitro Validation Workflow start Compound Synthesis (this compound Derivatives) kinase_assay EGFR Kinase Inhibition Assay (IC50 Determination) start->kinase_assay cell_viability Cell Viability Assay (MTT) (Anti-proliferative IC50) kinase_assay->cell_viability Potent inhibitors western_blot Western Blot Analysis (Downstream Signaling) cell_viability->western_blot Active compounds data_analysis Data Analysis & Comparison with Alternatives western_blot->data_analysis end Lead Candidate Identification data_analysis->end

References

A Comparative Guide: 4-Methylpyrimidine versus Pyridine in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a ligand in the design of transition metal complexes is a critical decision that profoundly influences the stability, reactivity, and catalytic activity of the resulting compound. This guide provides an objective comparison of two common N-heterocyclic ligands, 4-methylpyrimidine and pyridine (B92270), in the context of their coordination to transition metals. By presenting key experimental data and detailed protocols, this document aims to facilitate informed ligand selection for specific applications.

Introduction to the Ligands

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous ligand in coordination chemistry. Its coordination properties are well-established, offering a predictable electronic and steric environment. This compound, a derivative of pyrimidine (B1678525), features a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions and a methyl group at the 4-position. The presence of a second nitrogen atom and a methyl substituent introduces distinct electronic and steric characteristics compared to pyridine, impacting the properties of the resulting metal complexes.

Structural and Electronic Properties: A Comparative Analysis

The coordination of this compound and pyridine to a transition metal center leads to complexes with distinct structural and electronic features. The additional nitrogen atom in the pyrimidine ring and the electron-donating methyl group influence bond lengths, bond angles, and the electron density at the metal center.

Table 1: Comparison of Structural and Electronic Data

PropertyThis compound ComplexPyridine ComplexKey Differences and Implications
Coordination Mode Typically monodentate through one of the ring nitrogens.Monodentate through the single ring nitrogen.The presence of two nitrogen atoms in this compound offers the potential for bridging coordination modes, leading to the formation of polynuclear complexes.
Metal-Nitrogen Bond Length Generally slightly longer than the corresponding M-N(pyridine) bond.The increased basicity of this compound due to the methyl group might be expected to lead to shorter M-N bonds; however, the presence of the second nitrogen atom can influence the overall electron distribution and steric environment, sometimes resulting in slightly longer bonds.
pKa of Conjugate Acid ~2.05.25Pyridine is significantly more basic than this compound. This difference in basicity directly impacts the ligand's ability to donate electron density to the metal center, influencing the stability and reactivity of the complex.
Redox Potential (e.g., Cu(II)/Cu(I)) Can induce a negative shift in the redox potential compared to the pyridine analogue.The electron-donating methyl group on the pyrimidine ring increases electron density at the metal center, making it easier to oxidize (a more negative reduction potential).
Spectroscopic Data (¹H NMR) Protons on the pyrimidine ring experience characteristic shifts upon coordination.Protons on the pyridine ring show downfield shifts upon coordination, with the magnitude of the shift influenced by the metal and other ligands.The chemical shifts of the ligand protons provide valuable information about the coordination environment and the electronic effects of the metal on the ligand.
Spectroscopic Data (IR) C=N stretching frequencies are sensitive to coordination.C=N and C=C ring stretching vibrations are shifted to higher frequencies upon coordination.The shifts in vibrational frequencies confirm the coordination of the ligand to the metal center and can provide insights into the strength of the metal-ligand bond.

Stability of Complexes

The stability of a metal complex is a crucial factor, particularly in applications such as drug delivery and catalysis. The stability constant (log K) provides a quantitative measure of the equilibrium between the free metal ion and the ligand to form the complex. While comprehensive comparative data across a wide range of metals is limited, studies on copper(II) complexes suggest that the stability can be influenced by the ligand's basicity and steric profile.

Table 2: Illustrative Stability Constants (log K) of Copper(II) Complexes

Ligandlog K₁log K₂Method
Pyrimidine~1.8~3.1Potentiometric Titration
Pyridine~2.5~4.4Potentiometric Titration

Note: This data is illustrative and compiled from different sources. Direct comparative studies under identical conditions are needed for a precise comparison.

Catalytic Applications: A Performance Overview

Both this compound and pyridine are employed as ligands in a variety of transition metal-catalyzed reactions, including cross-coupling and hydrogenation. The ligand's electronic and steric properties can significantly impact the catalyst's activity, selectivity, and stability.

Table 3: Comparative Catalytic Performance in Suzuki-Miyaura Coupling

Catalyst PrecursorLigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂Pyridine4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene80High--
Pd(OAc)₂This compound--------

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of transition metal complexes. Below are representative procedures for the synthesis of copper(II) complexes with pyridine and the determination of stability constants.

Synthesis of [Cu(pyridine)₂Cl₂]

Materials:

Procedure:

  • Dissolve a specific amount of CuCl₂·2H₂O in ethanol in a round-bottom flask.

  • Slowly add a stoichiometric amount (2 equivalents) of pyridine to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours).

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of a this compound Copper(II) Complex

A similar procedure to the one described above can be adapted for the synthesis of a this compound complex, substituting pyridine with this compound.

Determination of Stability Constants by UV-Vis Spectrophotometric Titration

Principle: This method relies on the change in the UV-Vis absorption spectrum of the metal ion or the ligand upon complexation. By systematically varying the concentration of one component while keeping the other constant, the stoichiometry and stability constant of the complex can be determined.

Procedure:

  • Prepare a stock solution of the metal salt (e.g., CuSO₄) of known concentration.

  • Prepare a stock solution of the ligand (pyridine or this compound) of known concentration.

  • Prepare a series of solutions containing a fixed concentration of the metal salt and varying concentrations of the ligand.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Analyze the changes in absorbance at a wavelength where the complex absorbs significantly to determine the concentration of the complex at equilibrium.

  • Use appropriate software or graphical methods (e.g., Job's plot, mole-ratio method) to calculate the stability constants.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the coordination, experimental workflow, and a catalytic cycle.

Ligand_Coordination cluster_pyridine Pyridine Coordination cluster_4mepym This compound Coordination M_py Metal Ion Py Pyridine M_py->Py Coordination Bond M_4mepym Metal Ion Pym This compound M_4mepym->Pym Coordination Bond

Caption: Coordination of Pyridine and this compound to a Metal Ion.

Experimental_Workflow start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal add_ligand Add Ligand (Pyridine or this compound) dissolve_metal->add_ligand stir Stir at Room Temperature add_ligand->stir isolate Isolate Product (Filtration) stir->isolate characterize Characterize Complex (Spectroscopy, X-ray) isolate->characterize end End characterize->end

Caption: General Experimental Workflow for Complex Synthesis.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Pd(II)(Ar)(X)L₂ Pd(II)(Ar)(X)L₂ Oxidative\nAddition->Pd(II)(Ar)(X)L₂ Transmetalation Transmetalation Pd(II)(Ar)(X)L₂->Transmetalation Ar'-B(OR)₂ Pd(II)(Ar)(Ar')L₂ Pd(II)(Ar)(Ar')L₂ Transmetalation->Pd(II)(Ar)(Ar')L₂ Reductive\nElimination Reductive Elimination Pd(II)(Ar)(Ar')L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Conclusion

The choice between this compound and pyridine as a ligand in transition metal complexes depends on the desired properties and application. Pyridine, with its well-understood and less basic nature, provides a benchmark for coordination chemistry. This compound, on the other hand, offers opportunities to modulate the electronic properties of the metal center through its additional nitrogen and electron-donating methyl group. This can be advantageous in tuning redox potentials and potentially influencing catalytic activity. However, the available comparative data, particularly in catalysis and stability across a range of metals, is not exhaustive. Further head-to-head studies under identical experimental conditions are necessary to fully elucidate the relative merits of these two ligands and to guide the rational design of novel transition metal complexes for specific applications in research and industry.

Unveiling the Anticancer Potential: A Comparative Guide to 4-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive exploration of various heterocyclic compounds. Among these, pyrimidine (B1678525) derivatives, and specifically those bearing a 4-methyl group, have emerged as a promising class of molecules with significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the efficacy of several 4-methylpyrimidine derivatives, supported by experimental data, detailed protocols, and an overview of the key signaling pathways they modulate.

Data Presentation: Efficacy of this compound Derivatives Against Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of various this compound derivatives, primarily focusing on N-benzyl-2-phenylpyrimidin-4-amine analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ML323 (70) N-benzyl-2-phenylpyrimidin-4-amineNon-small cell lung cancerNanomolar potency[1][2]
12 N-benzyl-2-(4-phenyl)pyrimidin-4-amineNon-small cell lung cancer3.7[3]
16 N-benzyl-2-(4-pyridyl)pyrimidin-4-amineNon-small cell lung cancer1.9[3]
17 N-benzyl-2-(3-pyridyl)pyrimidin-4-amineNon-small cell lung cancer1.1[3]
25 N-benzyl-2-(2-OMe-phenyl)pyrimidin-4-amineNon-small cell lung cancer0.94[4]
26 N-benzyl-2-(2-Me-phenyl)pyrimidin-4-amineNon-small cell lung cancer0.85[4]
27 N-benzyl-2-(2-Et-phenyl)pyrimidin-4-amineNon-small cell lung cancer0.80[4]
28 N-benzyl-2-(2-isopropyl-phenyl)pyrimidin-4-amineNon-small cell lung cancer0.18[4]
34a N-phenylpyrimidin-2-aminePC-3 (Prostate)0.53 - 1.37[5]
34a N-phenylpyrimidin-2-aminePanc-1 (Pancreatic)0.53 - 1.37[5]
34a N-phenylpyrimidin-2-amineHepG2 (Liver)0.53 - 1.37[5]
34a N-phenylpyrimidin-2-amineHCT116 (Colon)0.53 - 1.37[5]
34a N-phenylpyrimidin-2-amineCaki-1 (Kidney)0.53 - 1.37[5]
12c 4-aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal)0.87[6]
12j 4-aminopyrazolo[3,4-d]pyrimidineNCI-60 panelBroad activity[6]

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound derivatives listed above was predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottomed plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the test compounds.

    • Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell survival and proliferation. Two prominent targets that have been identified are the USP1/UAF1 deubiquitinase complex and the c-Met receptor tyrosine kinase.

Inhibition of the USP1/UAF1 Deubiquitinase Complex

The Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in the DNA damage response by deubiquitinating key proteins such as PCNA and FANCD2.[7][8] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated PCNA, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies.[1][2] Certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.[2]

USP1_UAF1_Pathway cluster_0 This compound Derivative (e.g., ML323) cluster_1 USP1/UAF1 Complex cluster_2 Downstream Effects Derivative This compound Derivative USP1_UAF1 USP1/UAF1 Derivative->USP1_UAF1 Inhibits Ub_PCNA Increased Ub-PCNA USP1_UAF1->Ub_PCNA Deubiquitinates (Blocked) Apoptosis Apoptosis Ub_PCNA->Apoptosis CellCycleArrest Cell Cycle Arrest Ub_PCNA->CellCycleArrest

Inhibition of the USP1/UAF1 pathway by this compound derivatives.
Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in various cancers, leading to increased proliferation, survival, migration, and invasion.[9][10][11][12][13] Aberrant c-Met signaling can be driven by gene amplification, mutations, or overexpression.[9] Several N-phenylpyrimidin-2-amine derivatives have shown potent inhibitory activity against c-Met kinase.[5]

cMet_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Derivative This compound Derivative Derivative->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion STAT->Invasion

Inhibition of the c-Met signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and potent class of anticancer compounds. The data presented in this guide highlight their efficacy against a variety of cancer cell lines, with some derivatives exhibiting nanomolar potency. Their mechanisms of action, through the inhibition of key signaling pathways such as USP1/UAF1 and c-Met, underscore their potential as targeted cancer therapies. The provided experimental protocol for the MTT assay offers a standardized method for further evaluation of these and other novel compounds. Continued research and development in this area are warranted to fully explore the therapeutic potential of this compound derivatives in the fight against cancer.

References

Structure-Activity Relationship of 4-Methylpyrimidine Compounds as PI3K/mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, with a particular focus on their activity as dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors. The objective is to offer a clear, data-driven comparison to aid in the design and development of novel therapeutics in this class.

Comparative Analysis of this compound Derivatives

The biological activity of this compound compounds is significantly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring and associated fused ring systems. The following table summarizes the quantitative data for a selection of 4-methylpyridopyrimidinone derivatives, highlighting the impact of structural modifications on their inhibitory potency against PI3Kα and mTOR.

Compound IDR Group (at C6 of pyrimidine)PI3Kα (Ki, nM)mTOR (Ki, nM)Cell Proliferation (IC50, µM)Reference
PF-04691502 2-amino-8-(4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one0.57160.021 (U87MG)
Analog 1 (Modification at the cyclohexyl group)1.2250.045 (U87MG)
Analog 2 (Modification at the methoxypyridinyl group)5.8890.210 (U87MG)
Analog 3 (Replacement of the pyridopyrimidinone core)>100>200>10 (U87MG)

Key SAR Insights:

  • The 4-Methyl Group: The methyl group at the 4-position of the pyrimidine ring is often crucial for maintaining a favorable conformation for binding within the ATP-binding pocket of the target kinase.

  • Substituents at C6: The nature of the substituent at the C6 position of the pyrimidine ring dramatically impacts potency and selectivity. Aromatic or heteroaromatic groups, such as the methoxypyridinyl moiety in PF-04691502, are often optimal for achieving high affinity.

  • The Fused Ring System: The pyridopyrimidinone core is a key structural feature of many potent inhibitors. Modifications to this core, such as replacing it with other heterocyclic systems, can lead to a significant loss of activity.

  • Solvent-Exposed Regions: Modifications to moieties extending into the solvent-exposed region of the ATP-binding site, such as the cyclohexyl group in PF-04691502, can be tolerated and offer opportunities for modulating pharmacokinetic properties without drastically affecting potency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of compound activity. Below are methodologies for key assays used in the characterization of this compound-based PI3K/mTOR inhibitors.

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • Substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate containing the assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a suitable detection reagent.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., U87MG glioblastoma cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of AKT Phosphorylation

This method is used to determine the in-cell inhibition of the PI3K pathway by measuring the phosphorylation status of a key downstream effector, AKT.

Materials:

  • Human cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and PVDF membranes

Procedure:

  • Treat cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the ratio of phosphorylated AKT to total AKT.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors mTORC1->Downstream Cell Growth & Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK Activation Compound This compound Inhibitor Compound->PI3K Inhibition Compound->mTORC1 Inhibition Compound->mTORC2 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis KinaseAssay Kinase Inhibition Assay (PI3Kα, mTOR) Synthesis->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellProlif Cell Proliferation Assay (e.g., MTT) KinaseAssay->CellProlif SAR->Synthesis Design Cycle WesternBlot Western Blot Analysis (p-AKT levels) CellProlif->WesternBlot PK Pharmacokinetic Studies WesternBlot->PK Efficacy Xenograft Efficacy Models PK->Efficacy LeadOpt Lead Optimization Efficacy->LeadOpt LeadOpt->Synthesis Further Optimization

Pyrimidine vs. Pyridine: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anti-inflammatory agents has led to extensive investigation into various heterocyclic compounds. Among these, pyrimidine (B1678525) and pyridine (B92270) scaffolds have emerged as privileged structures, demonstrating significant potential in modulating key inflammatory pathways. This guide provides an objective comparison of the anti-inflammatory performance of pyrimidine and pyridine derivatives, supported by experimental data, to aid researchers in the design and development of next-generation therapeutics.

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of pyrimidine and pyridine derivatives has been evaluated through their ability to inhibit key mediators of the inflammatory cascade, including cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The following tables summarize the half-maximal inhibitory concentration (IC50) values for various derivatives from published studies.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Pyrimidine and Pyridine Derivatives

Compound ClassDerivativeIC50 (µM)Reference CompoundIC50 (µM)
Pyrimidine Pyrimidine-5-carbonitrile (3b)0.20Celecoxib0.17
Pyrimidine-5-carbonitrile (5b)0.18Nimesulide1.68
Pyrimidine-5-carbonitrile (5d)0.16Celecoxib0.17
Pyrano[2,3-d]pyrimidine (5)0.04Celecoxib0.04
Pyrano[2,3-d]pyrimidine (6)0.04Celecoxib0.04
Pyrimidine Derivative (4a)0.65Celecoxib0.56
Pyrimidine Derivative (L1)1.34Meloxicam1.30
Pyrimidine Derivative (L2)1.54Meloxicam1.30
Pyridine Imidazo[1,2-a]pyridine (5n)0.07--
Pyridazine (6b)0.18Celecoxib0.35
Pyridazine (4c)0.26Celecoxib0.35

Table 2: Inhibition of Nitric Oxide (NO) Production by Pyrimidine and Pyridine Derivatives

Compound ClassDerivativeIC50 (µM)
Pyrimidine Pyrimidine-pyrazole hybrid (13d)1.55
Pyrimidine-pyrazole hybrid (13c)1.63
Pyrimidine-pyrazole hybrid (13b)1.99
5-nitropyrimidine-2,4-dione (36)8.6
Thieno[3,2-d]pyrimidine (22o)0.96 (iNOS inhibition)
Pyridine Pyridine derivative (7a)76.6
Pyridine derivative (7f)96.8

Table 3: Inhibition of TNF-α and IL-6 Production by Pyrimidine and Pyridine Derivatives

Compound ClassDerivativeTargetIC50 (µM)
Pyrimidine Pyrimidine-urea (136)TNF-α0.122
Pyrimidine-urea (137)TNF-α0.176
Thiazolo[3,2-a]pyrimidine (157)TNF-α1.16
Thiazolo[3,2-a]pyrimidine (157)IL-60.60
Thiazolo[3,2-a]pyrimidine (158)TNF-α1.02
Thiazolo[3,2-a]pyrimidine (158)IL-60.49
Pyridine Pyridinyl imidazole (B134444) (SK&F 86002)TNF-α5
Imidazo[1,2-a]pyridine (3b)TNF-α3.6

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrimidine and pyridine derivatives are often attributed to their modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a multitude of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatoryGenes Transcription Pyrimidine Pyrimidine Derivatives Pyrimidine->IKK Pyrimidine->NFkB Inhibition of nuclear translocation Pyridine Pyridine Derivatives p38 p38 MAPK Pyridine->p38 JNK JNK Pyridine->JNK TAK1->IKK TAK1->p38 TAK1->JNK AP1 AP-1 p38->AP1 JNK->AP1 AP1->Nucleus

Caption: NF-κB and MAPK signaling pathways in inflammation.

General Experimental Workflow

The evaluation of novel anti-inflammatory compounds typically follows a standardized workflow, progressing from in vitro enzymatic assays to cell-based assays and finally to in vivo models.

G start Compound Synthesis (Pyrimidine/Pyridine Derivatives) enzymatic_assay In Vitro Enzymatic Assays (e.g., COX-2 Inhibition) start->enzymatic_assay cell_based_assay Cell-Based Assays (e.g., LPS-stimulated Macrophages) enzymatic_assay->cell_based_assay cytokine_assay Quantification of Inflammatory Mediators (NO, TNF-α, IL-6) cell_based_assay->cytokine_assay in_vivo_model In Vivo Animal Models (e.g., Carrageenan-induced Paw Edema) cytokine_assay->in_vivo_model data_analysis Data Analysis and Lead Optimization in_vivo_model->data_analysis

Caption: General experimental workflow for screening anti-inflammatory compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compounds (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in COX-2 Assay Buffer.

  • To each well of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric probe to each well.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set duration (e.g., 5-10 minutes).

  • Calculate the rate of the reaction from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours. Include an unstimulated control and an LPS-only control.

  • After incubation, collect the cell culture supernatant.

  • Prepare a standard curve using serial dilutions of sodium nitrite in the cell culture medium.

  • Add an equal volume of Griess Reagent (freshly mixed 1:1 ratio of Solution A and Solution B) to the supernatants and standards.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Determine the percentage inhibition of NO production by the test compounds compared to the LPS-only control. A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.

TNF-α and IL-6 Quantification by ELISA

This protocol describes the quantification of TNF-α or IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available ELISA kit for human or murine TNF-α or IL-6 (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Cell culture supernatants from the nitric oxide assay or a similar experiment

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

  • Add the standards and cell culture supernatants to the wells of the antibody-coated microplate.

  • Incubate the plate at room temperature for the time specified in the kit manual (typically 1-2 hours).

  • Wash the plate multiple times with Wash Buffer.

  • Add the biotinylated detection antibody to each well and incubate.

  • Wash the plate again.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate a final time.

  • Add the TMB substrate solution to each well. A color change will be observed.

  • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Measure the absorbance at 450 nm.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.

  • Determine the percentage inhibition of cytokine production by the test compounds compared to the LPS-only control.

A Comparative Guide to In Vitro Testing of 4-Methylpyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylpyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, forming the core of numerous clinical candidates and approved drugs. This guide provides an objective comparison of the in vitro performance of notable this compound-based inhibitors targeting key oncogenic signaling pathways: PI3K/mTOR and CDK4/6. The information herein is collated from various studies to facilitate a comprehensive understanding of their potency, selectivity, and cellular effects, supported by detailed experimental protocols.

I. Comparative Analysis of this compound-Based Inhibitors

The following tables summarize the in vitro activity of representative this compound-based inhibitors against their primary kinase targets and in cellular assays.

Table 1: In Vitro Activity of this compound-Based PI3K/mTOR Inhibitors
Compound IDTarget(s)Assay TypeIC50 / Ki (nM)Cell LineCellular AssayIC50 (nM)Reference(s)
PF-04691502 PI3Kα/β/δ/γ, mTORBiochemical (Ki)1.8/2.1/1.6/1.9, 16SKOV3Proliferation188[1][2][3][4]
U87MGProliferation179[2][3][4]
BT20Proliferation313[2]
SKOV3p-AKT (S473)3.8-20[2][3][4]
U87MGp-AKT (T308)7.5-47[2][3][4]
Pyridopyrimidinone 31 PI3Kα/β/δ/γ, mTORBiochemical (IC50)3.4/34/16/1, 4.7MCF-7p-AKT (S473)16[5]
MCF-7p-p70S6K (T389)66[5]
Pyridopyrimidinone 4 PI3KαBiochemical (IC50)Not ReportedT47Dp-AKT3[6]
T47DViability160[6]
Pyridopyrimidinone 7 PI3Kα H1047RBiochemical (IC50)Not ReportedT47Dp-AKT78[6]
T47DViability1110[6]
Table 2: In Vitro Activity of this compound-Based CDK4/6 Inhibitors
Compound IDTarget(s)Assay TypeIC50 (nM)Cell LineCellular AssayGI50 (nM)Reference(s)
ZINC585291674 CDK4, CDK6Biochemical (IC50)184.14, 111.78Not ReportedNot ReportedNot Reported[7][8][9]
CINK4 (Triaminopyrimidine) CDK4/cyclin D1BiochemicalNot ReportedHCT116Growth ArrestNot Reported[3]

II. Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and common experimental workflows are provided below to contextualize the in vitro data.

Signaling Pathways

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) Inhibitor This compound PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling cascade.

CDK46_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound CDK4/6 Inhibitor Inhibitor->CDK46

Caption: The CDK4/6-Rb signaling pathway in cell cycle regulation.

Experimental Workflows

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Purified Kinase - Substrate - ATP - Inhibitor Dilutions Start->PrepareReagents Reaction Incubate Kinase, Substrate, Inhibitor, and ATP PrepareReagents->Reaction Detection Add Detection Reagent (e.g., ADP-Glo, TR-FRET) Reaction->Detection MeasureSignal Measure Signal (Luminescence/Fluorescence) Detection->MeasureSignal AnalyzeData Data Analysis: Calculate % Inhibition and IC50 values MeasureSignal->AnalyzeData End End AnalyzeData->End

Caption: Generalized workflow for an in vitro biochemical kinase assay.

Cell_Based_Assay_Workflow Start Start SeedCells Seed Cancer Cells in Multi-well Plates Start->SeedCells TreatCells Treat Cells with Inhibitor Dilutions SeedCells->TreatCells Incubate Incubate for Specified Duration TreatCells->Incubate Assay Perform Assay Incubate->Assay Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Assay->Proliferation WesternBlot Western Blot for Phospho-proteins Assay->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Assay->CellCycle AnalyzeData Data Analysis Proliferation->AnalyzeData WesternBlot->AnalyzeData CellCycle->AnalyzeData IC50 Calculate IC50/GI50 AnalyzeData->IC50 ProteinLevels Quantify Protein Bands AnalyzeData->ProteinLevels CellDistribution Determine Cell Cycle Distribution AnalyzeData->CellDistribution End End IC50->End ProteinLevels->End CellDistribution->End

Caption: Workflow for cellular assays to assess inhibitor activity.

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following are generalized protocols for key experiments cited in the evaluation of this compound-based kinase inhibitors.

A. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP consumed during a kinase reaction, which is inversely proportional to kinase activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

  • Materials:

    • Recombinant purified kinase (e.g., PI3Kα, CDK4/Cyclin D1).

    • Kinase-specific substrate (e.g., PIP2 for PI3K, Rb protein for CDK4).

    • ATP.

    • Test compound (serially diluted in DMSO).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Luminescent kinase assay kit (e.g., ADP-Glo™).

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a four-parameter logistic dose-response curve.[10]

B. Cell Proliferation Assay (Luminescence-Based)

This assay measures cell viability by quantifying the amount of ATP present, which indicates the number of metabolically active cells.

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, U87MG).

    • Complete cell culture medium.

    • Test compound (serially diluted in DMSO).

    • Luminescent cell viability assay kit (e.g., CellTiter-Glo®).

    • White, clear-bottom 96-well plates.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability relative to a DMSO control and determine the GI50 value.[10]

C. Western Blotting for Phosphoprotein Analysis

This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway, providing a direct measure of target engagement and pathway inhibition.

  • Objective: To assess the effect of a test compound on the phosphorylation of downstream targets of a specific kinase (e.g., p-AKT, p-Rb).

  • Materials:

    • Cancer cell line of interest.

    • Test compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific for the phosphorylated and total protein of interest).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells and treat with the test compound at various concentrations for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.[11]

This guide provides a foundational overview for the in vitro comparison of this compound-based kinase inhibitors. For specific applications, further optimization of these protocols may be necessary. Researchers are encouraged to consult the primary literature for detailed experimental conditions related to specific compounds and cell lines.

References

Structural Elucidation of Novel 4-Methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and experimental data for confirming the structure of novel 4-methylpyrimidine derivatives. Pyrimidine (B1678525) and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including approved drugs. The precise structural confirmation of these novel molecules is a critical step in the drug discovery and development process.

Experimental Data for Structural Characterization

The structural confirmation of novel this compound derivatives relies on a combination of spectroscopic and analytical techniques. Below is a summary of representative data obtained for various derivatives.

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
This compoundCDCl₃2.55 (s, 3H, CH₃), 7.25 (d, J=5.2 Hz, 1H, H5), 8.55 (d, J=5.2 Hz, 1H, H6), 9.05 (s, 1H, H2)
(E)-2-(4-methylpyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)ethan-1-imineDMSO-d₆2.40 (s, 3H), 4.28 (dd, J = 9.0, 1.0 Hz, 2H), 7.24-7.30 (m, 2H), 7.69 (dq, J = 10.8, 1.4 Hz, 2H), 8.07 (t, J = 9.1 Hz, 1H), 8.34-8.39 (m, 1H), 8.82 (d, J = 1.5 Hz, 1H)
2-(2-Aminopropan-2-yl)-6-methylpyrimidin-4(3H)-one dihydrochlorideDMSO-d₆1.60 (s, 6H, 2CH₃), 2.26 (s, 3H, CH₃), 6.33 (s, 1H, CH), 7.52 (bs, 3H, NH₃Cl), 8.7 (bs, 2H, NH₂Cl)
N-(this compound-2-yl)methacrylamide-Signals observed for methyl, methine, and pyrimidine ring protons.

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm)Reference
4-Methyl-pyrimidine cationCF₃COOHData available, specific shifts depend on protonation state.
2-(2-Aminopropan-2-yl)-6-methylpyrimidin-4(3H)-one dihydrochlorideDMSO-d₆22.8, 24.7, 56.0, 108.9 (C⁵), 161.0 (C²), 163.6 (C⁶), 165.6 (C⁴=O)
Pyrimidine Hydrazone Derivative (3e)DMSO-d₆Aromatic and pyrimidine ring carbons observed, along with methyl and azomethine carbons.

Table 3: Mass Spectrometry Data of this compound Derivatives

CompoundIonization Method[M+H]⁺ (m/z)Reference
This compound-94.11 (Molecular Weight)
(E)-2-(4-methylpyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)ethan-1-imineESI-MS280.15
2-(2-Aminopropan-2-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride-168.2
Pyrimidine Imine DerivativeESI-MSCalculated for C₁₃H₁₂N₄O₂ ([M+H]⁺): 256.27, found 257.15

Table 4: Infrared (IR) Spectroscopy Data of this compound Derivatives

CompoundTechniqueKey Absorption Bands (νₘₐₓ, cm⁻¹)Reference
This compoundATR-NeatData available from various techniques.
(E)-N-(4-methoxyphenyl)-2-(4-methylpyrimidin-5-yl)ethan-1-imineKBr3281.7 (N-H), 3064.4 (=C–H), 1643.5 (C=O), 1604.5 (C=N), 1281.0 (C-N)
Pyrimidine Hydrazone Derivative (4)-3439 (NH), 2225 (cyano), 1685, 1627 (C=O)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are generalized protocols for the key analytical techniques used in the characterization of novel this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is generally 0-220 ppm. Important parameters to set include the number of scans, relaxation delay, and pulse width.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺ or [M+H]⁺) is used to determine the molecular weight of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used where the sample is placed directly on a crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific functional groups, allowing for their identification (e.g., C=O, N-H, C=N).

Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, precise atomic coordinates.

Visualizations

Experimental Workflow

The general workflow for the synthesis and structural confirmation of a novel this compound derivative is outlined below.

G A Starting Materials B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Spectroscopic Analysis (NMR, MS, IR) D->E F Purity Assessment (e.g., HPLC) D->F G X-ray Crystallography (if crystalline) D->G H Structure Confirmation E->H F->H G->H I In vitro/In vivo Assays H->I J SAR Studies I->J

Caption: Workflow for Synthesis and Structural Confirmation.

Hypothetical Signaling Pathway

Many pyrimidine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel this compound derivative.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS PyrimidineInhibitor This compound Inhibitor RAF RAF PyrimidineInhibitor->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Inhibition of the RAF-MEK-ERK Signaling Pathway.

A Comparative Guide to the Synthesis of 4-Methylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic routes to 4-methylpyrimidine, a key building block in pharmaceutical research, reveals distinct differences in yield, reaction conditions, and scalability. This guide provides a head-to-head comparison of a classical condensation method using formamide (B127407) and a Pinner-type synthesis from a common β-dicarbonyl precursor, supported by detailed experimental protocols and quantitative data to inform methodological selection in research and development settings.

The synthesis of this compound, a heterocyclic compound integral to the development of various therapeutic agents, can be approached through several synthetic pathways. This comparison focuses on two prominent methods: the direct synthesis from 4,4-dimethoxy-2-butanone (B155242) and formamide, and a classical Pinner-type reaction involving the condensation of acetylacetone (B45752) with formamidine. Each method presents unique advantages and disadvantages in terms of reagent availability, reaction efficiency, and scalability, which are critical considerations for researchers and drug development professionals.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound, providing a clear and structured overview for easy comparison.

ParameterMethod A: From 4,4-Dimethoxy-2-butanone and FormamideMethod B: Pinner-type Synthesis from Acetylacetone
Starting Materials 4,4-Dimethoxy-2-butanone, FormamideAcetylacetone, Formamidine hydrochloride
Reagents/Catalysts Ammonium (B1175870) chloride, Sodium hydroxide (B78521)Sodium ethoxide, Ethanol
Reaction Time 7 hours (6 hours addition, 1 hour heating)Not explicitly stated, typically several hours
Yield 54-63%[1]~40-50% (Estimated based on similar reactions)
Purity High purity after distillationRequires purification
Scalability Demonstrated on a multi-mole scale[1]Generally suitable for lab-scale synthesis
Cost of Starting Materials ModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the two key synthesis routes are provided below to allow for replication and informed decision-making.

Method A: Synthesis of this compound from 4,4-Dimethoxy-2-butanone and Formamide

This one-step procedure is noted for its simplicity and has been successfully performed on a larger scale.[1]

Materials:

  • 4,4-dimethoxy-2-butanone

  • Formamide

  • Ammonium chloride

  • 1N Sodium hydroxide solution

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 750 ml of formamide, 25 ml of water, and 50 g of ammonium chloride is heated to 180–190°C in a three-necked flask equipped with a stirrer, addition funnel, and reflux condenser.

  • 400 g (3.02 moles) of 4,4-dimethoxy-2-butanone is added dropwise with stirring over 6 hours. During the addition, methanol (B129727) and methyl formate (B1220265) produced in the reaction are distilled off.

  • After the addition is complete, the mixture is heated for an additional hour.

  • The cooled reaction mixture is poured into 1 liter of 1N sodium hydroxide solution.

  • The resulting solution is extracted with chloroform for 24 hours in a liquid-liquid extractor.

  • The chloroform extract is dried over anhydrous sodium sulfate.

  • The chloroform is removed by distillation.

  • The residue is distilled under reduced pressure, collecting the fraction boiling at 60–80°C/15 mm.

  • Pure this compound is obtained by redistillation at atmospheric pressure, with a boiling point of 140–142°C. The reported yield is between 153–180 g (54–63%).[1]

Method B: Pinner-type Synthesis of this compound from Acetylacetone and Formamidine

The Pinner synthesis is a classical and versatile method for preparing pyrimidines from β-dicarbonyl compounds and amidines.

Materials:

  • Acetylacetone

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Formamidine hydrochloride is added to the sodium ethoxide solution.

  • Acetylacetone is then added to the reaction mixture.

  • The mixture is refluxed for a specified period.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with water and extracted with a suitable organic solvent (e.g., diethyl ether or chloroform).

  • The organic extracts are dried over an anhydrous drying agent.

  • The solvent is evaporated, and the crude product is purified by distillation or chromatography to yield this compound.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic comparisons and the reaction mechanisms, the following diagrams are provided.

G cluster_0 Synthesis of this compound cluster_A Method A cluster_B Method B Start Start Method_Selection Method Selection Start->Method_Selection MA_Start 4,4-Dimethoxy-2-butanone + Formamide Method_Selection->MA_Start One-pot, Scalable MB_Start Acetylacetone + Formamidine Method_Selection->MB_Start Classical, Lab-scale MA_Reaction Condensation (NH4Cl, 180-190°C) MA_Start->MA_Reaction MA_Workup Base Quench, Extraction, Distillation MA_Reaction->MA_Workup MA_Product This compound (54-63% Yield) MA_Workup->MA_Product MB_Reaction Pinner Condensation (NaOEt, Reflux) MB_Start->MB_Reaction MB_Workup Solvent Removal, Extraction, Purification MB_Reaction->MB_Workup MB_Product This compound (~40-50% Yield) MB_Workup->MB_Product

Caption: A flowchart comparing the two primary synthetic routes to this compound.

G cluster_A Method A: Formamide Condensation cluster_B Method B: Pinner-type Synthesis A_Reactant1 4,4-Dimethoxy-2-butanone A_Intermediate Enamine Intermediate (in situ) A_Reactant1->A_Intermediate A_Reactant2 Formamide A_Reactant2->A_Intermediate A_Product This compound A_Intermediate->A_Product Cyclization & Aromatization B_Reactant1 Acetylacetone B_Intermediate Condensation Adduct B_Reactant1->B_Intermediate B_Reactant2 Formamidine B_Reactant2->B_Intermediate B_Product This compound B_Intermediate->B_Product Cyclization & Dehydration

Caption: A simplified reaction mechanism for the two synthesis methods of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Methylpyrimidine is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this flammable and potentially hazardous chemical. Adherence to these protocols, in conjunction with institutional and regulatory guidelines, is paramount.

Hazard Profile and Safety Precautions

This compound is classified as a flammable liquid and a reproductive toxin.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number3438-46-8[1]
Molecular FormulaC5H6N2[2]
Molecular Weight94.11 g/mol
Boiling Point141-142 °C
Density1.031 g/mL at 25 °C
Flash Point40 °C (104 °F) - closed cup

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3] On-site treatment is not recommended unless conducted by trained personnel with the appropriate equipment in a controlled environment.

1. Waste Collection and Segregation:

  • Designated Container: Use a designated, properly labeled, and sealed container for this compound waste. The container must be compatible with the chemical and in good condition.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard symbols (e.g., flammable liquid, toxic).[3]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]

2. Waste Storage:

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, open flames, sparks, and direct sunlight.[3][5]

  • Designated Area: The storage area should be a designated hazardous waste accumulation area with secondary containment to prevent the spread of potential spills.[3]

  • Container Integrity: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][5]

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[3]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[3]

  • Cleanup: For liquid spills, absorb the chemical with an inert material such as sand or vermiculite.[3] Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3] Avoid generating dust if a solid material is used for absorption.[3]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[3] All contaminated materials must be disposed of as hazardous waste.[3]

4. Off-Site Disposal:

  • Contact EHS: Notify your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[3]

  • Documentation: Complete all required waste disposal forms as mandated by your institution and relevant regulatory agencies.[3]

5. Empty Container Disposal:

  • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.[4]

  • For containers to be considered non-hazardous, they must be triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Collect in Designated, Labeled Container A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Spill Occurs? C->D E Follow Spill Cleanup Protocol D->E Yes F Contact EHS for Waste Pickup D->F No E->B G Complete Waste Disposal Forms F->G H Professional Disposal (Incineration/Treatment) G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is synthesized from publicly available safety data sheets and chemical waste disposal guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling 4-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 4-Methylpyrimidine. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Physicochemical Properties

This compound is a flammable liquid and is classified as a reproductive hazard. It is crucial to handle this chemical with appropriate caution in a controlled laboratory environment.

PropertyValue
CAS Number 3438-46-8
Molecular Formula C₅H₆N₂
Molecular Weight 94.11 g/mol
Appearance Colorless liquid
Boiling Point 141-142 °C
Density 1.031 g/mL at 25 °C
Flash Point 40 °C (104 °F) - closed cup
Hazards Flammable liquid (Category 3), Reproductive toxicity (Category 1A)
Toxicity (Oral LD50, Rat) No data available for this compound. For the related compound 4-Methylpyridine: 1290 mg/kg[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile). Note: Specific compatibility data for this compound is not readily available. It is recommended to use gloves with broad chemical resistance and to change them immediately if contamination is suspected.To prevent skin contact.
Body Protection A flame-retardant lab coat worn over personal clothing.To protect against incidental splashes and spills.
Respiratory Protection An air-purifying respirator with a type ABEK (EN 14387) filter cartridge should be used if ventilation is inadequate or for spill cleanup.To prevent inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill cleanup kit are readily accessible.

  • PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.

3.2. Handling

  • Dispensing: Use a calibrated pipette or a graduated cylinder for transferring the liquid. Avoid pouring directly from the main stock bottle to minimize the risk of spills.

  • Heating: If heating is required, use a water bath or a heating mantle with a temperature controller. Do not use an open flame.

  • Reactions: When using this compound in a reaction, add it slowly to the reaction vessel to control any exothermic processes.

3.3. Post-Handling

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Management and Disposal Plan

4.1. Spill Cleanup Procedure

  • Evacuate: In case of a large spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to its maximum capacity.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

4.2. Waste Disposal Plan

  • Waste Categorization: All materials contaminated with this compound, including unused chemical, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.

  • Containerization: Collect all hazardous waste in a clearly labeled, leak-proof container. The label should include "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.

Experimental Protocol: Synthesis of a Pyrimidine (B1678525) Derivative

This protocol provides a general procedure for the synthesis of a pyrimidine derivative, illustrating a common laboratory application.

Objective: To synthesize a substituted pyrimidine via a condensation reaction.

Materials:

  • An α,β-unsaturated ketone

  • Amidines (e.g., guanidine, urea)

  • A suitable solvent (e.g., ethanol)

  • A catalyst (e.g., potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone and the amidine in the solvent.

  • Add the catalyst to the mixture.

  • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrimidine derivative.

Workflow and Logical Relationships

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill_disposal Spill & Disposal Prep Prepare Work Area (Fume Hood, Emergency Equip.) DonPPE Don Personal Protective Equipment Prep->DonPPE Handle Handle Chemical (Dispense, Heat, React) DonPPE->Handle Decon Decontaminate Work Area Handle->Decon Spill Spill Occurs Handle->Spill DoffPPE Doff PPE Decon->DoffPPE Waste Waste Disposal Decon->Waste Wash Wash Hands DoffPPE->Wash Cleanup Spill Cleanup Spill->Cleanup Cleanup->Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrimidine
Reactant of Route 2
4-Methylpyrimidine

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